Product packaging for N-(4-methoxyphenyl)-2-butenamide(Cat. No.:)

N-(4-methoxyphenyl)-2-butenamide

Cat. No.: B374900
M. Wt: 191.23g/mol
InChI Key: JEVUWRQKPBXHNP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-methoxyphenyl)-2-butenamide is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B374900 N-(4-methoxyphenyl)-2-butenamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23g/mol

IUPAC Name

(E)-N-(4-methoxyphenyl)but-2-enamide

InChI

InChI=1S/C11H13NO2/c1-3-4-11(13)12-9-5-7-10(14-2)8-6-9/h3-8H,1-2H3,(H,12,13)/b4-3+

InChI Key

JEVUWRQKPBXHNP-ONEGZZNKSA-N

SMILES

CC=CC(=O)NC1=CC=C(C=C1)OC

Isomeric SMILES

C/C=C/C(=O)NC1=CC=C(C=C1)OC

Canonical SMILES

CC=CC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of N-(4-methoxyphenyl)-2-butenamide, a valuable compound in organic synthesis and potential pharmaceutical development. This guide details the chemical principles, experimental procedures, and characterization of the target molecule.

Introduction

This compound, also known as N-(p-anisyl)crotonamide, is an unsaturated amide that holds potential as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its structure combines a methoxy-substituted aromatic ring with an α,β-unsaturated amide moiety, features that are present in various bioactive compounds. This guide outlines a standard and efficient laboratory-scale synthesis of this compound.

Reaction Scheme

The synthesis of this compound is typically achieved through the acylation of p-anisidine with crotonyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the nucleophilic amine group of p-anisidine on the electrophilic carbonyl carbon of crotonyl chloride. A base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

reaction_scheme cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions p_anisidine p-Anisidine product This compound p_anisidine->product + crotonyl_chloride Crotonyl Chloride crotonyl_chloride->product hcl HCl product->hcl + solvent Inert Solvent (e.g., Dichloromethane) base Base (e.g., Triethylamine or Pyridine) temperature Room Temperature

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on standard acylation methods.

Materials:

  • p-Anisidine

  • Crotonyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Acyl Chloride: Dissolve crotonyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the crotonyl chloride solution dropwise to the stirred solution of p-anisidine and base over a period of 15-20 minutes. The reaction is exothermic, and a cooling bath (ice-water) can be used to maintain the temperature at room temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
p-AnisidineC₇H₉NO123.15White to yellowish solid57-60243
Crotonyl chlorideC₄H₅ClO104.53Colorless to yellow liquid-124-126

Table 2: Characterization Data for this compound

PropertyData
Molecular Formula C₁₁H₁₃NO₂
Molar Mass ( g/mol ) 191.23
Appearance Off-white to pale yellow solid
Melting Point (°C) Data not available in the searched literature. Expected to be a solid at room temperature.
¹H NMR (CDCl₃, δ ppm) Expected signals: ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~7.0 (m, 1H, -CH=), ~5.9 (m, 1H, =CH-CO), ~3.8 (s, 3H, -OCH₃), ~1.9 (d, 3H, -CH₃)
¹³C NMR (CDCl₃, δ ppm) Expected signals: ~164 (C=O), ~156 (C-OCH₃), ~142 (-CH=), ~131 (Ar-C), ~122 (Ar-CH), ~121 (=CH-CO), ~114 (Ar-CH), ~55 (-OCH₃), ~18 (-CH₃)
IR (KBr, cm⁻¹) Expected characteristic peaks: ~3300 (N-H stretch), ~1660 (C=O stretch, amide I), ~1600 (C=C stretch), ~1540 (N-H bend, amide II), ~1240 (C-O stretch)
Mass Spectrum (m/z) Expected molecular ion peak: [M]⁺ at 191.09

Note: The spectroscopic data presented are predicted values based on the structure and data from analogous compounds. Experimental verification is required for precise chemical shifts and peak assignments.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the purified and characterized final product.

workflow start Start: Procure Reactants (p-Anisidine, Crotonyl Chloride) setup Reaction Setup: Dissolve p-anisidine and base in DCM start->setup addition Slow addition of Crotonyl Chloride setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Work-up: Wash with HCl, NaHCO₃, Brine reaction->workup dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification: Recrystallization concentrate->purify characterize Characterization: MP, NMR, IR, MS purify->characterize end End: Purified Product characterize->end

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound via acylation of p-anisidine with crotonyl chloride is a straightforward and efficient method suitable for laboratory-scale preparation. The protocol provided, along with the expected characterization data, serves as a valuable resource for researchers in organic and medicinal chemistry. Further studies to fully characterize the compound and explore its potential applications are encouraged.

Physicochemical Properties of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological activities of N-(4-methoxyphenyl)-2-butenamide. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally related molecules to provide estimations and potential avenues for research. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for the synthesis of related compounds are provided as a reference for the potential synthesis of this compound. Furthermore, this guide explores the potential biological activities and signaling pathway interactions based on the known effects of analogous compounds, offering a roadmap for future investigation.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Estimated)N-(4-methoxyphenyl)butanamide (CAS 5421-40-9)[1](Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide[1]
Molecular Formula C₁₁H₁₃NO₂C₁₁H₁₅NO₂C₁₂H₁₂N₂O₅
Molecular Weight 191.23 g/mol 193.24 g/mol 264.22 g/mol
Melting Point Not availableNot available159–161 °C (decomposes)[1]
Boiling Point Not available609.20 K (Calculated)Not available
Water Solubility Not availablelog10WS = -2.63 (Calculated)Not available
LogP (Octanol/Water) Not available2.434 (Calculated)Not available
pKa Not availableNot availableNot available

Note: The properties for N-(4-methoxyphenyl)butanamide are calculated values and should be considered as estimations for this compound.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not currently published. However, the synthesis would logically involve the formation of an amide bond between p-anisidine and 2-butenoic acid or an activated derivative thereof (e.g., 2-butenoyl chloride). The following protocols for the synthesis of structurally related amides can serve as a methodological basis.

General Amide Synthesis from an Acyl Chloride

This protocol is adapted from the synthesis of N-(4-methoxyphenyl)pivalamide and represents a common method for amide bond formation.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification start Dissolve p-anisidine in a suitable solvent (e.g., Chloroform) acyl_chloride Add 2-butenoyl chloride dropwise start->acyl_chloride reflux Reflux the reaction mixture for several hours acyl_chloride->reflux cool Cool the reaction mixture reflux->cool wash_acid Wash with dilute acid (e.g., 1M HCl) cool->wash_acid wash_base Wash with saturated NaHCO₃ solution wash_acid->wash_base dry Dry the organic layer (e.g., over Na₂SO₄) wash_base->dry concentrate Concentrate under reduced pressure dry->concentrate crystallize Recrystallize the crude product concentrate->crystallize

Caption: General workflow for amide synthesis.

Procedure:

  • Dissolve p-anisidine in a suitable anhydrous solvent such as chloroform or dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add 2-butenoyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a period of 2-5 hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), water, and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Amide Synthesis using a Coupling Agent

This protocol is adapted from the synthesis of N-(4-methoxyphenyl)pentanamide and utilizes a carbodiimide coupling agent.

Procedure:

  • To a solution of 2-butenoic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add p-anisidine, a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion by TLC.

  • Dilute the reaction mixture with the solvent and wash with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the scientific literature detailing the biological activity or the signaling pathways modulated by this compound. However, the activities of structurally related compounds can provide insights into its potential therapeutic applications.

Figure 2: Potential Biological Relevance of this compound Based on Analogous Structures

G cluster_0 This compound cluster_1 Potential Biological Activities cluster_2 Underlying Signaling Pathways (Hypothetical) target_compound N-(4-methoxyphenyl)- 2-butenamide ache_inhibition Acetylcholinesterase Inhibition target_compound->ache_inhibition Analogous to N-(4-methoxyphenyl)acrylamide antitubulin Antitubulin Activity target_compound->antitubulin Analogous to other N-aryl cinnamamides anti_inflammatory Anti-inflammatory Activity target_compound->anti_inflammatory Analogous to other butanamide derivatives cholinergic Cholinergic Signaling ache_inhibition->cholinergic microtubule_dynamics Microtubule Dynamics antitubulin->microtubule_dynamics cox_lox COX/LOX Pathways anti_inflammatory->cox_lox

Caption: Hypothetical biological activities of this compound.

A structurally related compound, N-(4-methoxyphenyl)acrylamide, has been reported to inhibit the enzyme acetylcholinesterase, which would lead to increased levels of the neurotransmitter acetylcholine.[2][3] This suggests that this compound could potentially modulate cholinergic signaling.

Furthermore, other N-aryl cinnamamide derivatives have been investigated as potent cytotoxic antitubulin agents.[4] These compounds interfere with microtubule dynamics, a mechanism that is a target for cancer chemotherapy. Given the structural similarity, this compound may warrant investigation for similar properties.

Additionally, some butanamide derivatives have been shown to act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key targets in inflammation. This suggests a potential anti-inflammatory role for this compound.

Conclusion and Future Directions

This compound is a compound for which there is a notable lack of direct experimental data. This guide has compiled information from structurally related molecules to provide a foundational understanding of its potential physicochemical properties, synthetic routes, and biological activities. Future research should focus on the definitive synthesis and characterization of this compound. Subsequent in-depth studies are warranted to experimentally determine its physicochemical properties and to explore its potential as a modulator of acetylcholinesterase, tubulin polymerization, or inflammatory pathways. Such investigations will be crucial in determining the potential of this compound in drug discovery and development.

References

Unraveling the Mechanism of Action of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on the specific mechanism of action for N-(4-methoxyphenyl)-2-butenamide is limited. This guide, therefore, presents a hypothesized mechanism based on the known activity of structurally related compounds and outlines experimental protocols to validate this hypothesis. The primary putative target is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a well-established target for novel analgesic and anti-inflammatory agents.

Executive Summary

This compound is a small molecule with potential therapeutic applications. While direct evidence is scarce, patent literature suggests its role as a Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in mediating pain, inflammation, and respiratory conditions. This document provides a comprehensive overview of the hypothesized mechanism of action of this compound as a TRPA1 antagonist. It details the theoretical signaling pathways, provides robust experimental protocols for its validation, and presents a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals investigating novel modulators of TRPA1.

Hypothesized Mechanism of Action: TRPA1 Antagonism

TRPA1 is a polymodal cellular sensor activated by a wide array of exogenous and endogenous stimuli, including environmental irritants, inflammatory mediators, and oxidative stress byproducts.[1][2] The activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and subsequent transmission of nociceptive signals.

It is hypothesized that this compound acts as a competitive or non-competitive antagonist of the TRPA1 channel. By binding to the channel, it is presumed to prevent the conformational changes induced by agonists, thereby inhibiting ion influx and downstream signaling. This antagonistic action would effectively dampen the cellular response to noxious stimuli, leading to analgesic and anti-inflammatory effects.

Signaling Pathway

The proposed mechanism is illustrated in the following signaling pathway diagram. In the presence of an agonist, TRPA1 channels open, leading to cellular depolarization. This compound is hypothesized to block this step.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist TRPA1 Agonist (e.g., AITC, Oxidative Stress) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPA1->Ca_Influx Opens Compound N-(4-methoxyphenyl) -2-butenamide Compound->TRPA1 Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release

Caption: Hypothesized TRPA1 signaling pathway and antagonism by this compound.

Experimental Protocols

To validate the hypothesized mechanism of action, a series of in vitro experiments are proposed. These protocols are designed to assess the antagonistic activity of this compound on the TRPA1 channel.

Calcium Imaging Assay

This assay provides a high-throughput method to measure changes in intracellular calcium concentration, a direct consequence of TRPA1 channel opening.

Objective: To determine the inhibitory effect of this compound on TRPA1 agonist-induced calcium influx in a cellular model.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 (hTRPA1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.

  • Compound Incubation: The dye solution is removed, and cells are washed with the buffer. Subsequently, cells are incubated with varying concentrations of this compound or vehicle control for 15-30 minutes.

  • Agonist Stimulation and Data Acquisition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. Baseline fluorescence is recorded, followed by the addition of a TRPA1 agonist (e.g., allyl isothiocyanate - AITC, cinnamaldehyde) at a concentration that elicits a submaximal response (EC80). Fluorescence intensity is monitored in real-time.

  • Data Analysis: The change in fluorescence intensity upon agonist stimulation is calculated. The inhibitory effect of this compound is determined by comparing the response in compound-treated wells to vehicle-treated wells. The IC50 value is calculated from the concentration-response curve.

Calcium_Imaging_Workflow A Seed hTRPA1-HEK293 cells in 96-well plate B Incubate for 24 hours A->B C Load cells with Fluo-4 AM B->C D Wash cells C->D E Incubate with N-(4-methoxyphenyl) -2-butenamide or vehicle D->E F Measure baseline fluorescence E->F G Add TRPA1 agonist (e.g., AITC) F->G H Record fluorescence changes G->H I Calculate IC50 H->I

Caption: Experimental workflow for the calcium imaging assay.

Electrophysiology - Patch-Clamp Assay

Patch-clamp electrophysiology offers a direct measure of ion channel activity with high temporal and voltage resolution.

Objective: To characterize the inhibitory effect of this compound on TRPA1 channel currents.

Methodology:

  • Cell Preparation: hTRPA1-HEK293 cells are grown on glass coverslips.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Pipette and Bath Solutions: The intracellular pipette solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.3 with CsOH. The extracellular bath solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Recording Protocol: Cells are voltage-clamped at a holding potential of -60 mV. TRPA1 currents are elicited by applying a voltage ramp or step protocol and/or by application of a TRPA1 agonist.

  • Compound Application: After obtaining a stable baseline current, this compound is applied to the bath at various concentrations. The effect on both basal and agonist-evoked TRPA1 currents is recorded.

  • Data Analysis: The amplitude of the TRPA1 current is measured before and after compound application. A concentration-response curve is generated to determine the IC50 value. The mode of inhibition (e.g., competitive, non-competitive) can be investigated by assessing the effect of the compound on the agonist's concentration-response curve.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Parameter Calcium Imaging Assay Patch-Clamp Assay
Cell Line hTRPA1-HEK293hTRPA1-HEK293
Agonist (Concentration) AITC (EC80)AITC (EC50)
IC50 (µM) [Insert Value][Insert Value]
Maximal Inhibition (%) [Insert Value][Insert Value]
Hill Slope [Insert Value][Insert Value]
Mode of Inhibition N/A[e.g., Competitive, Non-competitive]

Conclusion and Future Directions

The presented technical guide outlines a hypothesized mechanism of action for this compound as a TRPA1 antagonist. The provided experimental protocols offer a robust framework for validating this hypothesis and quantifying the compound's potency and efficacy. Successful validation of TRPA1 antagonism would position this compound as a promising candidate for further preclinical development as an analgesic or anti-inflammatory agent.

Future studies should focus on:

  • Investigating the selectivity of this compound against other TRP channels (e.g., TRPV1, TRPM8).

  • Elucidating the specific binding site on the TRPA1 channel through mutagenesis studies and computational modeling.

  • Evaluating the compound's efficacy in in vivo models of pain and inflammation.

By systematically addressing these research questions, a comprehensive understanding of the therapeutic potential of this compound can be achieved.

References

In-depth Technical Guide: Biological Activity of N-(4-methoxyphenyl)-2-butenamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive literature search, no direct studies detailing the biological activity, quantitative data, or specific experimental protocols for the compound N-(4-methoxyphenyl)-2-butenamide were found. The information presented in this guide is based on studies of structurally similar compounds containing the N-(4-methoxyphenyl) moiety or related amide structures. This guide aims to provide insights into the potential biological activities of the target compound by examining its structural relatives. All data and protocols are derived from these related molecules and should be interpreted with caution as they do not directly represent the activity of this compound.

Introduction

This compound belongs to the class of aromatic amides, characterized by a methoxy-substituted phenyl ring linked to a butenamide group. While this specific molecule has not been extensively studied, its structural motifs are present in various biologically active compounds. Research on related molecules suggests potential for activities such as antitumor, anthelmintic, and antimicrobial effects. This technical guide will explore these potential activities by summarizing data from analogous compounds.

Potential Biological Activities

Based on the biological evaluation of structurally related compounds, this compound may exhibit the following activities:

Antitumor and Antitubulin Activity

Derivatives of N-(4-methoxyphenyl)amine have been investigated for their potential as anticancer agents. These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.

One study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines revealed that these compounds act as a novel class of tubulin polymerization inhibitors that target the colchicine binding site[1]. These derivatives displayed significant anti-proliferative activity against several human tumor cell lines[1]. Another related compound, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, was identified as a potent antitubulin agent that inhibits the growth of cancer cells in the nanomolar range[2]. This compound was found to be a water-soluble, colchicine site binding, microtubule depolymerizing agent[2].

Anthelmintic Activity

A structurally similar compound, N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, has demonstrated activity against the nematode Toxocara canis[3]. This compound affected the viability of the parasites in a time- and concentration-dependent manner, with the advantage of having lower cytotoxicity to human and animal cell lines compared to albendazole[3]. The proposed mechanism of action, similar to other benzimidazoles, involves binding to tubulins of the worms, which prevents their incorporation into microtubules and ultimately leads to parasite death[3].

Antimicrobial Activity

While no direct studies on the antimicrobial properties of this compound were found, compounds containing the methoxyphenyl group have been noted for their antimicrobial effects. For example, various methoxyphenol compounds have shown activity against foodborne pathogens and food spoilage bacteria[4][5][6]. Additionally, synthetic derivatives of (2-butyl-5-amino-3-benzofuranyl) 4-methoxy phenyl methanone have been tested for their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[7].

Quantitative Data from Structurally Similar Compounds

The following tables summarize quantitative data from studies on compounds structurally related to this compound.

Table 1: Cytotoxic and Tubulin Polymerization Inhibitory Activities of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives [1]

CompoundCell LineGI₅₀ (μM)Tubulin Assembly IC₅₀ (μM)
6a A549, KB, KB(VIN), DU1450.19 - 0.411.4 - 1.7
7g A549, KB, KB(VIN), DU1450.19 - 0.411.4 - 1.7
8c A549, KB, KB(VIN), DU1450.19 - 0.411.4 - 1.7

Table 2: Antiproliferative Activity of (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride [2]

CompoundCancer Cell Growth Inhibition GI₅₀
(R,S)-1 Nanomolar range

Experimental Protocols for Key Experiments on Related Compounds

The following are detailed methodologies for key experiments performed on structurally similar compounds.

Tubulin Polymerization Assay[1]
  • Preparation: Tubulin was purified from bovine brains.

  • Assay Mixture: The reaction mixture contained 0.1 M PIPES buffer (pH 6.9), 1 mM MgCl₂, 1 mM EGTA, and 1.0 mM GTP.

  • Initiation: The mixture was incubated with various concentrations of the test compound for 15 minutes at 37°C.

  • Measurement: The polymerization of tubulin was initiated by the addition of GTP. The increase in absorbance was monitored at 340 nm in a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Analysis: The IC₅₀ value was calculated as the concentration of the compound that inhibited tubulin polymerization by 50%.

Larval Motility Assay for Anthelmintic Activity[3]
  • Parasite Preparation: Toxocara canis larvae were collected and maintained in RPMI-1640 medium.

  • Treatment: Larvae were incubated with different concentrations of the test compound or control (albendazole) for various time points.

  • Viability Assessment: Larval viability was determined by microscopic observation of motility. Larvae that were immobile were considered non-viable.

  • Data Analysis: The percentage of non-viable larvae was calculated for each concentration and time point.

Potential Signaling Pathways and Experimental Workflows

Given the antitubulin activity of related compounds, a likely mechanism of action for this compound, if it possesses anticancer properties, would involve the disruption of microtubule dynamics.

Proposed Anticancer Mechanism of Action

The diagram below illustrates the potential mechanism of action for a compound that inhibits tubulin polymerization.

G cluster_cell Cancer Cell Compound Compound TubulinDimers α/β-Tubulin Dimers Compound->TubulinDimers Inhibits Polymerization Microtubules Microtubules TubulinDimers->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

Experimental Workflow for Screening Antitubulin Agents

The following diagram outlines a typical workflow for identifying and characterizing new antitubulin agents.

G CompoundLibrary Compound Library Screening CellProliferation Cancer Cell Proliferation Assay CompoundLibrary->CellProliferation ActiveHits Identification of Active Hits CellProliferation->ActiveHits TubulinAssay In Vitro Tubulin Polymerization Assay ActiveHits->TubulinAssay MechanismStudy Mechanism of Action Studies (e.g., Colchicine Binding Assay) TubulinAssay->MechanismStudy LeadCompound Lead Compound MechanismStudy->LeadCompound

Caption: Workflow for the discovery and characterization of antitubulin compounds.

Conclusion

While there is no direct evidence on the biological activity of this compound, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an antitumor, anthelmintic, or antimicrobial agent. The most promising avenue for future research appears to be in the area of cancer therapeutics, specifically targeting tubulin polymerization. Experimental validation is necessary to determine the actual biological profile of this compound. Researchers are encouraged to use the provided methodologies from related studies as a starting point for their investigations.

References

N-(4-methoxyphenyl)-2-butenamide: A Technical Whitepaper on Synthesis and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methoxyphenyl)-2-butenamide is a small molecule that, despite its straightforward structure, is not extensively documented in scientific literature. This technical guide provides a comprehensive overview of its feasible synthesis, based on established organic chemistry principles, and explores its potential biological activities by drawing parallels with structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules. All quantitative data for reactants is presented in tabular format, and key processes are visualized using Graphviz diagrams.

Introduction

The amide functional group is a cornerstone of medicinal chemistry, present in a vast number of pharmaceutical agents. The synthesis of novel amides continues to be a critical area of research for the discovery of new therapeutic agents. This compound combines a crotonamide moiety with a 4-methoxyphenyl group. The crotonamide scaffold is found in various natural products and synthetic compounds with reported biological activities, including cytotoxic and anti-inflammatory effects. The 4-methoxyphenyl group is a common feature in many pharmacologically active molecules, often influencing their metabolic stability and receptor binding properties. This whitepaper outlines a practical synthetic approach to this compound and discusses its potential biological relevance based on the activities of related chemical structures.

Proposed Synthesis of this compound

The synthesis of this compound can be readily achieved through the formation of an amide bond between crotonic acid and 4-methoxyaniline (p-anisidine). A common and efficient method for this transformation involves the use of a coupling agent to activate the carboxylic acid.

Reactants

The key reactants for the proposed synthesis are detailed in the table below.

ReactantChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Crotonic AcidC₄H₆O₂86.0918571.6
4-MethoxyanilineC₇H₉NO123.1524357
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33340-35034-35
Dichloromethane (DCM)CH₂Cl₂84.9339.6-96.7
Experimental Protocol: Amide Coupling Using DCC

This protocol describes a standard procedure for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Reaction Setup: In a round-bottom flask, dissolve crotonic acid (1 equivalent) and 4-methoxyaniline (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: While stirring, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

  • Extraction: Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Visualization of the Synthetic Workflow

Synthesis_Workflow Reactants Crotonic Acid + 4-Methoxyaniline in DCM Cooling Cool to 0 C Reactants->Cooling DCC_Addition Add DCC in DCM Cooling->DCC_Addition Reaction Stir 12-24h at RT DCC_Addition->Reaction Filtration Filter DCU Precipitate Reaction->Filtration Extraction Aqueous Workup (HCl, NaHCO3, Brine) Filtration->Extraction Drying Dry over Na2SO4 & Concentrate Extraction->Drying Purification Purify (Recrystallization or Chromatography) Drying->Purification Product This compound Purification->Product Hypothetical_Pathway cluster_cell Cancer Cell Molecule This compound TargetProtein Target Protein (e.g., with Cysteine residue) Molecule->TargetProtein Covalent Binding (Michael Addition) InactiveProtein Inactive Protein Complex TargetProtein->InactiveProtein Downstream Downstream Pro-Survival Signaling Disrupted InactiveProtein->Downstream Inhibition Apoptosis Apoptosis Downstream->Apoptosis Induction

In Silico Modeling of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the compound N-(4-methoxyphenyl)-2-butenamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational assessment of novel small molecules. This document outlines detailed methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and presents illustrative data in structured tables and diagrams.

Introduction

This compound is a small organic molecule with potential for biological activity, owing to its amide linkage and substituted aromatic ring, features common in many pharmacologically active compounds. In silico modeling offers a powerful, cost-effective, and time-efficient approach to evaluate its potential as a drug candidate by predicting its physicochemical properties, interactions with biological targets, and pharmacokinetic profile. This guide details a systematic computational workflow to characterize this compound.

Molecular Properties and Structure Preparation

The initial step in any in silico analysis is the preparation of the ligand structure. The 3D structure of this compound would be constructed using molecular modeling software and subsequently optimized using quantum chemical calculations, such as Density Functional Theory (DFT), to obtain a low-energy conformation.

Table 1: Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
LogP1.85
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Molar Refractivity54.3 cm³
Polar Surface Area38.3 Ų

Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, a relevant hypothetical target could be a kinase or a receptor involved in a disease pathway of interest.

Experimental Protocol
  • Target Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning appropriate atom types and charges.

  • Grid Generation: A docking grid is defined around the active site of the target protein.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to predict the binding poses of the ligand within the protein's active site.[1]

  • Analysis of Results: The resulting poses are ranked based on their docking scores, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are analyzed.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Target_Prep Target Protein Preparation Grid_Gen Grid Generation Target_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking_Sim Docking Simulation Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Pose_Analysis Pose Analysis Docking_Sim->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis

Figure 1: Molecular Docking Workflow.

Table 2: Illustrative Molecular Docking Results

ParameterValue
Target ProteinHypothetical Kinase (PDB ID: XXXX)
Docking Score-8.5 kcal/mol
Interacting ResiduesLEU23, VAL31, ALA50, LYS65, ASP144
Hydrogen BondsLYS65 (backbone O), ASP144 (side chain O)
Hydrophobic InteractionsLEU23, VAL31, ALA50

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment.

Experimental Protocol
  • System Preparation: The best-ranked docked pose of the this compound-protein complex is placed in a simulation box filled with a chosen water model. Counter-ions are added to neutralize the system.

  • Minimization: The system's energy is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to reach a stable state.

  • Production Run: A long-duration MD simulation is performed to generate trajectories of atomic motion.

  • Trajectory Analysis: The trajectories are analyzed to assess the stability of the complex (RMSD), flexibility of residues (RMSF), and to identify persistent interactions.[2]

Molecular_Dynamics_Workflow System_Prep System Preparation (Complex in Water Box) Minimization Energy Minimization System_Prep->Minimization Equilibration System Equilibration (NVT and NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Trajectory_Analysis

Figure 2: Molecular Dynamics Simulation Workflow.

Table 3: Illustrative Molecular Dynamics Simulation Parameters and Results

ParameterValue
SoftwareGROMACS
Force FieldAMBER99SB-ILDN
Simulation Time100 ns
Average RMSD (Ligand)1.2 Å
Key Stable InteractionsHydrogen bond with LYS65, Hydrophobic contact with LEU23

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound by assessing its pharmacokinetic and toxicity properties.[3][4]

Experimental Protocol
  • Input: The 2D structure or SMILES string of this compound is submitted to a web-based ADMET prediction server (e.g., SwissADME, pkCSM).[3]

  • Property Calculation: The server calculates various physicochemical, pharmacokinetic, and toxicological properties based on established models and algorithms.

  • Data Analysis: The predicted ADMET properties are analyzed to identify potential liabilities of the compound.

ADMET_Prediction_Workflow Input Input Structure (SMILES/2D) ADMET_Server ADMET Prediction Server Input->ADMET_Server Output Predicted ADMET Properties ADMET_Server->Output Analysis Analysis of Drug-Likeness & Toxicity Output->Analysis

Figure 3: ADMET Prediction Workflow.

Table 4: Illustrative ADMET Prediction for this compound

PropertyCategoryPredicted ValueInterpretation
Absorption Human Intestinal Absorption92%High
Caco-2 Permeability0.95High
Distribution BBB Permeability-0.5 (logBB)Low
Plasma Protein Binding85%Moderate
Metabolism CYP2D6 InhibitorNoFavorable
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion Total Clearance0.6 L/h/kgModerate
Toxicity AMES ToxicityNon-mutagenicFavorable
hERG I InhibitorNoLow risk of cardiotoxicity

Conclusion

This technical guide has outlined a standard in silico workflow for the characterization of this compound. The presented hypothetical results from molecular docking, molecular dynamics simulations, and ADMET prediction suggest that this compound possesses drug-like properties and could potentially interact with a biological target. While these computational predictions are valuable for prioritizing compounds in the early stages of drug discovery, they must be validated through experimental studies. The methodologies and data presentation formats provided herein serve as a template for conducting and reporting similar in silico investigations.

References

A Technical Guide to the Structural Analysis of N-(4-methoxyphenyl)-2-butenamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of N-(4-methoxyphenyl)-2-butenamide and its analogs. Due to the limited availability of direct structural studies on this compound, this document leverages data from closely related N-(4-methoxyphenyl) amides and sulfonamides to present a thorough methodology for synthesis, characterization, and structural elucidation. The principles and experimental protocols outlined herein are directly applicable to the target compound.

Chemical Structure

The fundamental structure of this compound is presented below. Its characterization involves a combination of spectroscopic and crystallographic techniques to confirm its connectivity, stereochemistry, and three-dimensional arrangement.

N_4_methoxyphenyl_2_butenamide cluster_phenyl cluster_butenamide C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 C7 CH3 O1->C7 H1 H N1->H1 C8 C=O N1->C8 C9 CH C8->C9 C10 CH C9->C10 C11 CH3 C10->C11

Caption: Chemical structure of this compound.

Synthesis and Structural Elucidation Workflow

The synthesis and structural analysis of N-(4-methoxyphenyl) amides typically follow a standardized workflow, beginning with synthesis and purification, followed by a suite of analytical techniques to confirm the structure and purity.

workflow synthesis Synthesis of N-(4-methoxyphenyl) amide derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H & 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xray Single Crystal X-ray Diffraction purification->xray structure Structural Elucidation and Data Analysis nmr->structure ms->structure ir->structure xray->structure

Caption: General workflow for synthesis and structural analysis.

Experimental Protocols

General Synthesis of N-(4-methoxyphenyl) Amides

A representative synthesis for a related compound, N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, involves the reaction of the corresponding sulfonyl chloride with p-anisidine.[1] This method can be adapted for the synthesis of this compound by substituting the sulfonyl chloride with 2-butenoyl chloride.

Procedure:

  • Dissolve p-anisidine (1.0 equivalent) in a suitable solvent such as chloroform or dichloromethane.

  • Add a base, for example, pyridine or triethylamine (1.1 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Add 2-butenoyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 600 MHz).

  • Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Acquire the mass spectrum and analyze the molecular ion peak ([M]+ or [M+H]+) to confirm the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure:

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Place the sample in the IR spectrometer.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for functional groups such as N-H, C=O, C=C, and C-O.

Single Crystal X-ray Diffraction

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and torsion angles.

Procedure:

  • Grow single crystals of the compound, for instance, by slow evaporation of a solvent or by solvent diffusion.[1][2]

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using an X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software to obtain the final atomic coordinates and geometric parameters.

Spectroscopic and Crystallographic Data

The following tables summarize typical spectroscopic and crystallographic data for N-(4-methoxyphenyl) amide and sulfonamide analogs. These values provide a reference for the expected data for this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-(4-methoxyphenyl) Amide Analogs

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Amide N-H~9.92-
Aromatic C-H6.90-7.73114.38-150.11
Methoxy O-CH₃~3.81~55.62
Amide C=O-~161.86
Aromatic C-O-~156.52
Aromatic C-N-~131.16

Data derived from N-(4-methoxyphenyl)picolinamide.[3]

Table 2: Key Bond Lengths from X-ray Crystallography of N-(4-methoxyphenyl) Amide/Sulfonamide Analogs

BondBond Length (Å)Compound
C=O (amide)1.233 (4)N-(4-methoxyphenyl)picolinamide[3]
C-N (amide)1.441 (6) (avg)N-(4-methoxyphenyl)-sulfonamides[1]
C-O (methoxy)--
S-N (sulfonamide)1.633 (9) (avg)N-(4-methoxyphenyl)-sulfonamides[1]
S-C (sulfonamide)1.766 (9) (avg)N-(4-methoxyphenyl)-sulfonamides[1]

Table 3: Key Bond and Torsion Angles from X-ray Crystallography of N-(4-methoxyphenyl) Amide/Sulfonamide Analogs

AngleValue (°)Compound
O-S-O (sulfonamide)118.98 (6) - 120.66 (5)N-(4-methoxyphenyl)-nitrobenzenesulfonamides[1]
C-S-N (sulfonamide)< 107.4 (13)N-(4-methoxyphenyl)-nitrobenzenesulfonamides[1]
C-S-N-C (torsion)-58.6 (3) to +66.56 (3)N-(4-methoxyphenyl)-nitrobenzenesulfonamides[1]
C-O-C-C (methoxy torsion)2.7 (2)N-(4-methoxyphenyl)pivalamide[4]
Amide plane to aromatic ring33.9 (1)N-(4-methoxyphenyl)pivalamide[4]

Conclusion

References

Spectroscopic and Synthetic Profile of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for N-(4-methoxyphenyl)-2-butenamide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles. Furthermore, this guide outlines a detailed experimental protocol for the synthesis of this compound and the subsequent spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40d, J ≈ 8.5 Hz2HAr-H (ortho to -NH)
~6.85d, J ≈ 8.5 Hz2HAr-H (ortho to -OCH₃)
~7.00m1H=CH-CO
~6.00dq, J ≈ 15.0, 1.5 Hz1HCH₃-CH=
~3.80s3H-OCH₃
~1.90d, J ≈ 7.0 Hz3H=CH-CH₃
~7.50br s1H-NH
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~165.0C=O (Amide)
~156.0Ar-C (para to -NH)
~140.0=CH-CO
~131.0Ar-C (ipso, attached to -NH)
~125.0CH₃-CH=
~122.0Ar-CH (ortho to -NH)
~114.0Ar-CH (ortho to -OCH₃)
~55.5-OCH₃
~18.0=CH-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H Stretch
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1660StrongC=O Stretch (Amide I)
~1610MediumC=C Stretch (Alkene)
~1540MediumN-H Bend (Amide II)
~1510StrongAromatic C=C Stretch
~1240StrongAsymmetric C-O-C Stretch
~1030MediumSymmetric C-O-C Stretch
~970Medium=C-H Bend (trans-alkene)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
191High[M]⁺ (Molecular Ion)
123Medium[M - C₄H₄O]⁺
108High[M - C₅H₅O₂]⁺
69High[C₄H₅O]⁺

Note: Fragmentation patterns in mass spectrometry can be complex and may vary depending on the ionization method used.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard procedure for the synthesis of this compound via the acylation of 4-methoxyaniline with 2-butenoyl chloride.[1][2][3]

Materials:

  • 4-methoxyaniline

  • 2-butenoyl chloride (Crotonyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirring solution in an ice bath to 0 °C.

  • Slowly add a solution of 2-butenoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution via a dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 4-methoxyaniline 4-methoxyaniline Mixing Mixing 4-methoxyaniline->Mixing 2-butenoyl_chloride 2-butenoyl_chloride 2-butenoyl_chloride->Mixing Triethylamine Triethylamine Triethylamine->Mixing DCM DCM DCM->Mixing Reaction Reaction Mixing->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final_Product N-(4-methoxyphenyl) -2-butenamide Purification->Final_Product

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • The purified sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Data is processed to obtain chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.

Infrared (IR) Spectroscopy:

  • IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Characteristic absorption bands are identified and assigned to specific functional groups.[4][5][6]

Mass Spectrometry (MS):

  • Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7][8]

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.

  • The fragmentation pattern provides valuable information about the structure of the molecule. A common fragmentation for amides is the cleavage of the amide bond.[7][8]

Spectroscopic_Analysis_Workflow Sample Purified N-(4-methoxyphenyl) -2-butenamide NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI, ESI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structural_Elucidation Structural Elucidation and Verification NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

References

Potential Therapeutic Targets of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines the potential therapeutic targets of N-(4-methoxyphenyl)-2-butenamide based on the known biological activities of structurally similar compounds. As of the date of this document, this compound is not a well-characterized compound in publicly available scientific literature. Therefore, the targets and mechanisms described herein are hypothetical and require experimental validation.

Introduction

This compound is a small molecule with a chemical structure that suggests potential interactions with various biological targets. The presence of the N-(4-methoxyphenyl) group and a butenamide core is found in several classes of compounds with demonstrated therapeutic activities. This guide explores two primary, hypothesized therapeutic avenues for this compound: anticancer activity through tubulin polymerization inhibition and anti-inflammatory effects via the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

Hypothesized Therapeutic Target 1: Tubulin (Anticancer)

Several compounds containing the N-(4-methoxyphenyl) moiety have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells. One such example is (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, which has demonstrated potent cytotoxic and antitubulin effects[1].

Quantitative Data for Structurally Related Antitubulin Agents

The following table summarizes the in vitro activity of a structurally related compound with antitubulin properties.

CompoundCell LineAssayIC50/GI50/EC50 (µM)Reference
(R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chlorideMDA-MB-435Inhibition of ProliferationNot Specified (nM range)[1]
(S)-enantiomer of abovePanel of 60 tumor cell linesCytotoxicity10- to 88-fold more potent than (R)-isomer[1]
(R,S)-1•HClMDA-MB-435Inhibition of ProliferationNot Specified
(S)-1•HClMDA-MB-435Inhibition of ProliferationNot Specified
(R)-1•HClMDA-MB-435Inhibition of ProliferationNot Specified
(R,S)-1•HClA-10Microtubule DepolymerizationNot Specified
(S)-1•HClA-10Microtubule DepolymerizationNot Specified
(R)-1•HClA-10Microtubule DepolymerizationNot Specified

Signaling Pathway: Microtubule Dynamics

Microtubule_Dynamics cluster_0 Microtubule Polymerization cluster_2 Cellular Consequences Alpha-beta Tubulin Dimers Alpha-beta Tubulin Dimers Protofilament Protofilament Alpha-beta Tubulin Dimers->Protofilament Assembly Microtubule Microtubule Protofilament->Microtubule Elongation Microtubule->Alpha-beta Tubulin Dimers Disassembly (Catastrophe) This compound This compound This compound->Alpha-beta Tubulin Dimers Inhibition of Polymerization Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Inhibition of Polymerization->Mitotic Arrest

Caption: Hypothesized mechanism of this compound in disrupting microtubule dynamics.

Experimental Protocols

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (solvent vehicle)

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution in ice-cold polymerization buffer.

  • Add GTP and glycerol to the tubulin solution.

  • Aliquot the tubulin solution into pre-chilled microplate wells.

  • Add the test compound, positive control, or negative control to the respective wells.

  • Incubate the plate on ice for a short period to allow for compound binding.

  • Transfer the plate to the microplate reader pre-warmed to 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Calculate the percentage inhibition of polymerization by comparing the rate of polymerization in the presence of the test compound to the negative control.

This assay visualizes the effect of a compound on the microtubule network within cultured cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • Test compound

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Wash the cells with PBS.

  • Fix the cells with the chosen fixative.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites.

  • Incubate the cells with the primary anti-α-tubulin antibody.

  • Wash to remove unbound primary antibody.

  • Incubate with the fluorophore-conjugated secondary antibody.

  • Wash to remove unbound secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope and compare the morphology of treated cells to untreated controls. Disruption of the microtubule network is indicative of antitubulin activity.

Hypothesized Therapeutic Target 2: COX and 5-LOX (Anti-inflammatory)

The butanamide and butenamide moieties are present in compounds known to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins and leukotrienes. A notable example is the butanamide derivative S 19812, which is a dual inhibitor of both pathways[2].

Quantitative Data for a Structurally Related COX/LOX Inhibitor

The following table summarizes the in vitro and ex vivo activity of a structurally related compound with dual COX/LOX inhibitory properties.

CompoundAssay SystemTargetIC50/ED50Reference
S 19812 (N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide)Rat Polymorphonuclear Neutrophils (in vitro)PGE2 (COX activity)0.10 µmol/l (IC50)[2]
S 19812Rat Polymorphonuclear Neutrophils (in vitro)LTB4 (5-LOX activity)0.07 µmol/l (IC50)[2]
S 19812Mice Blood (ex vivo)PGE2 (COX activity)13.1 mg/kg (ED50)[2]
S 19812Mice Blood (ex vivo)LTB4 (5-LOX activity)20.8 mg/kg (ED50)[2]

Signaling Pathway: Arachidonic Acid Cascade

Arachidonic_Acid_Cascade cluster_0 Cyclooxygenase (COX) Pathway cluster_1 5-Lipoxygenase (5-LOX) Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LOX Phospholipase A2 Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation 5-LOX 5-LOX Leukotrienes->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibition This compound->5-LOX Inhibition

Caption: Hypothesized dual inhibition of COX and 5-LOX pathways by this compound.

Experimental Protocols

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound

  • Positive control (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)

  • Detection system (e.g., colorimetric, fluorometric, or EIA-based to measure prostaglandin E2 production)

Procedure:

  • Prepare the reaction buffer containing the heme cofactor.

  • Add the COX-1 or COX-2 enzyme to the buffer.

  • Add the test compound or controls to the enzyme solution and pre-incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a specified time.

  • Stop the reaction.

  • Quantify the amount of prostaglandin E2 produced using the chosen detection method.

  • Calculate the percentage inhibition and determine the IC50 value.

This assay measures the inhibition of 5-LOX, which catalyzes the conversion of arachidonic acid to leukotrienes.

Materials:

  • Purified 5-LOX enzyme

  • Arachidonic acid

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 6.3)

  • Test compound

  • Positive control (e.g., zileuton)

  • Spectrophotometer

Procedure:

  • Prepare the assay mixture containing the reaction buffer and arachidonic acid.

  • Add the test compound or controls to the assay mixture.

  • Initiate the reaction by adding the 5-LOX enzyme.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, a product of the 5-LOX reaction.

  • Calculate the initial reaction velocity.

  • Determine the percentage inhibition and IC50 value.

General Experimental Workflow for Target Validation

Experimental_Workflow Compound Synthesis and Characterization Compound Synthesis and Characterization In Silico Screening In Silico Screening Compound Synthesis and Characterization->In Silico Screening In Vitro Target-Based Assays In Vitro Target-Based Assays In Silico Screening->In Vitro Target-Based Assays Cell-Based Assays Cell-Based Assays In Vitro Target-Based Assays->Cell-Based Assays In Vivo Efficacy Studies In Vivo Efficacy Studies Cell-Based Assays->In Vivo Efficacy Studies ADME/Tox Studies ADME/Tox Studies In Vivo Efficacy Studies->ADME/Tox Studies Lead Optimization Lead Optimization ADME/Tox Studies->Lead Optimization Lead Optimization->Compound Synthesis and Characterization Iterative Process

Caption: A generalized workflow for the validation of therapeutic targets for a novel compound.

Conclusion

Based on the analysis of structurally related compounds, this compound presents as a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammation. The hypothesized inhibition of tubulin polymerization and the dual inhibition of COX and 5-LOX pathways are compelling starting points for a comprehensive preclinical evaluation. The experimental protocols and data presented in this guide provide a framework for the systematic investigation of these potential therapeutic targets. Rigorous experimental validation is crucial to confirm these hypotheses and to elucidate the precise mechanism of action of this compound.

References

An In-depth Technical Guide on N-(4-methoxyphenyl)-2-butenamide Derivatives and their Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological significance of N-(4-methoxyphenyl)-2-butenamide derivatives. These compounds have garnered interest in medicinal chemistry due to their potential as anticancer agents, particularly as inhibitors of histone deacetylases (HDACs). This document details synthetic methodologies, quantitative biological data, and the underlying molecular pathways associated with their activity.

Introduction

This compound derivatives are a class of organic compounds characterized by a central 2-butenamide (crotonamide) core structure bonded to a 4-methoxyphenyl group. The exploration of this chemical scaffold has been driven by the diverse biological activities exhibited by related N-aryl amide compounds. Of particular note is their potential to inhibit histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer therapeutics.[1][2]

This guide will focus on the synthesis of a representative compound, N-(4-methoxyphenyl)crotonamide, and discuss the broader implications of this class of molecules in cancer therapy, supported by experimental data and pathway analysis.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several standard amide bond formation reactions. A common and effective method involves the acylation of 4-methoxyaniline (p-anisidine) with a suitable 2-butenoyl derivative, such as crotonyl chloride or crotonic acid activated with a coupling agent.

General Synthesis Workflow

The synthesis of N-(4-methoxyphenyl)crotonamide from 4-methoxyaniline and crotonyl chloride serves as a representative example. The workflow involves the nucleophilic attack of the amine group of 4-methoxyaniline on the electrophilic carbonyl carbon of crotonyl chloride.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Final Product 4-Methoxyaniline 4-Methoxyaniline Amide_Formation Amide Bond Formation (Acylation) 4-Methoxyaniline->Amide_Formation Crotonyl_Chloride Crotonyl_Chloride Crotonyl_Chloride->Amide_Formation Washing Washing Amide_Formation->Washing Reaction Mixture Drying Drying Washing->Drying Purification Column Chromatography or Recrystallization Drying->Purification Final_Product N-(4-methoxyphenyl)crotonamide Purification->Final_Product G cluster_drug Drug Action cluster_cellular Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Cellular Outcome Drug N-(4-methoxyphenyl)- 2-butenamide Derivative HDAC HDAC Enzymes Drug->HDAC Inhibits Acetylation Increased Histone & Non-Histone Protein Acetylation HDAC->Acetylation Deacetylates Gene_Expression Altered Gene Expression (e.g., p21, TRAIL) Acetylation->Gene_Expression Protein_Function Altered Protein Function (e.g., p53, α-tubulin) Acetylation->Protein_Function Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Angiogenesis Inhibition of Angiogenesis Gene_Expression->Angiogenesis Protein_Function->Apoptosis Protein_Function->Cell_Cycle_Arrest

References

Methodological & Application

Application Notes and Protocols for N-(4-methoxyphenyl)-based Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

I. Introduction

N-(4-methoxyphenyl)-based amides represent a class of synthetic compounds with potential therapeutic applications, particularly in oncology. Analogs of this structure have been shown to exhibit potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. The representative compound, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), a resveratrol analog, has been demonstrated to induce G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells.[1] The proposed mechanism of action involves the activation of the ATM/ATR signaling pathway.[1] These compounds are of interest to researchers in drug discovery and development for their potential as novel anti-cancer agents.

II. Quantitative Data Summary

The following tables summarize the reported quantitative data for the effects of N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) on HeLa cells.

Table 1: Cytotoxicity of MPDB on HeLa Cells

CompoundCell LineAssayIC50 ValueIncubation Time
MPDBHeLaMTT AssayNot explicitly stated, but significant anti-proliferative effects observed at concentrations around 20-40 µM.24, 48, 72 hours

Table 2: Effect of MPDB on Cell Cycle Distribution in HeLa Cells

TreatmentConcentrationIncubation Time% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control-24 hoursData not availableData not availableData not available
MPDB20 µM24 hoursData not availableData not availableSignificant Increase
MPDB40 µM24 hoursData not availableData not availableSignificant Increase

Table 3: Effect of MPDB on Apoptosis in HeLa Cells

TreatmentConcentrationIncubation TimeApoptosis Detection MethodKey Observations
MPDB20 µM20 hoursCaspase Activation, Cytochrome c release, Fas/Fas-L expressionActivation of caspases, increased cytosolic cytochrome c, increased Fas and Fas-L protein expression.[1]
MPDB40 µM20 hoursCaspase Activation, Cytochrome c release, Fas/Fas-L expressionActivation of caspases, increased cytosolic cytochrome c, increased Fas and Fas-L protein expression.[1]

III. Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of N-(4-methoxyphenyl)-2-butenamide on a selected cancer cell line.

Materials:

  • This compound (or analog like MPDB)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40, 80, 100 µM). The final DMSO concentration should be less than 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time (e.g., 20 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube. Also, collect the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cancer cell line

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is for detecting changes in the expression of key proteins involved in the signaling pathway affected by this compound.

Materials:

  • This compound

  • Cancer cell line

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ATM, anti-ATR, anti-caspase-3, anti-Bcl-xl, anti-Fas, anti-Fas-L, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

IV. Signaling Pathways and Experimental Workflows

G2M_Arrest_Apoptosis_Pathway Compound N-(4-methoxyphenyl)- 3,5-dimethoxybenzamide (MPDB) ATM_ATR ATM/ATR Activation Compound->ATM_ATR Intrinsic_Pathway Intrinsic Apoptosis Pathway Compound->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Apoptosis Pathway Compound->Extrinsic_Pathway G2M_Proteins Alteration of G2/M Related Proteins ATM_ATR->G2M_Proteins G2M_Arrest G2/M Phase Cell Cycle Arrest G2M_Proteins->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cytochrome_c Cytochrome c Release Intrinsic_Pathway->Cytochrome_c Bcl_xl Decreased Bcl-xl Intrinsic_Pathway->Bcl_xl Fas_FasL Increased Fas/Fas-L Extrinsic_Pathway->Fas_FasL Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Cytochrome_c->Caspase_Activation Bcl_xl->Caspase_Activation Fas_FasL->Caspase_Activation

Caption: Proposed signaling pathway of MPDB inducing G2/M arrest and apoptosis.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis cluster_western Western Blotting v1 Seed Cells v2 Treat with Compound v1->v2 v3 Incubate (24-72h) v2->v3 v4 Add MTT v3->v4 v5 Solubilize v4->v5 v6 Measure Absorbance v5->v6 a1 Seed & Treat Cells a2 Harvest Cells a1->a2 a3 Stain with Annexin V/PI a2->a3 a4 Flow Cytometry a3->a4 c1 Seed & Treat Cells c2 Harvest & Fix Cells c1->c2 c3 Stain with PI c2->c3 c4 Flow Cytometry c3->c4 w1 Cell Lysis & Protein Quantification w2 SDS-PAGE & Transfer w1->w2 w3 Blocking & Antibody Incubation w2->w3 w4 Detection w3->w4

Caption: General experimental workflows for in vitro characterization.

References

Application Notes and Protocols for N-(4-methoxyphenyl)-2-butenamide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of published data regarding the dosage, administration, and specific signaling pathways of N-(4-methoxyphenyl)-2-butenamide in animal models.

Despite extensive searches for preclinical in vivo studies, detailed experimental protocols, and elucidated mechanisms of action for this compound, no specific information was found. The current body of scientific literature does not appear to contain studies detailing its administration routes, effective dosages, or toxicity profiles in any animal models.

Research into related chemical structures, such as other crotonamide and butenamide derivatives, has primarily focused on their synthesis and potential antimicrobial or antifungal properties. However, this information is not directly translatable to the specific pharmacological or physiological effects of this compound in a preclinical setting.

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, for this compound at this time.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the absence of foundational data, researchers interested in the in vivo effects of this compound would need to conduct initial exploratory studies. A general workflow for such an investigation is outlined below.

Proposed Initial Research Workflow

The following diagram illustrates a logical progression for initiating preclinical research on a novel compound like this compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Feasibility & Dosing cluster_2 Phase 3: Efficacy & Mechanism of Action Target Identification Target Identification & Ligand Binding Assays Cell-based Assays Cell-based Functional Assays Target Identification->Cell-based Assays Preliminary Cytotoxicity Preliminary In Vitro Cytotoxicity Assessment Cell-based Assays->Preliminary Cytotoxicity Acute Toxicity Studies Acute Toxicity Studies (e.g., OECD Guidelines) Preliminary Cytotoxicity->Acute Toxicity Studies Dose-Range Finding Studies Dose-Range Finding (DRF) Studies Acute Toxicity Studies->Dose-Range Finding Studies Pharmacokinetic Profiling Pharmacokinetic (PK) Profiling (ADME) Dose-Range Finding Studies->Pharmacokinetic Profiling Animal Model of Disease Selection of Appropriate Animal Model of Disease Pharmacokinetic Profiling->Animal Model of Disease Efficacy Evaluation Evaluation of Efficacy (Primary Endpoints) Animal Model of Disease->Efficacy Evaluation Mechanism of Action Studies In Vivo Mechanism of Action (MOA) Studies Efficacy Evaluation->Mechanism of Action Studies

Caption: Proposed workflow for preclinical evaluation of a novel compound.

This generalized protocol would involve:

  • In Vitro Characterization: Initial cell-based assays to determine potential biological activity and cytotoxicity.

  • In Vivo Feasibility and Dosing: Acute toxicity and dose-range-finding studies in a relevant animal model to establish a preliminary safety profile and dosing window.

  • Efficacy and Mechanism of Action: Subsequent studies in appropriate animal models of disease to evaluate therapeutic efficacy and investigate the underlying mechanism of action.

Professionals in drug development are encouraged to perform thorough literature reviews and potentially synthesize and characterize the compound of interest before embarking on costly and time-consuming in vivo experiments. Without foundational data, any animal studies would be highly speculative.

Application Notes and Protocols for the Quantification of N-(4-methoxyphenyl)-2-butenamide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-methoxyphenyl)-2-butenamide is an organic compound with potential applications in pharmaceutical and life sciences research. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted bioanalytical technique for small molecule analysis.[1][2][3] The methodologies described herein are based on established principles for the analysis of N-aryl amides and compounds with similar physicochemical properties.

I. Analytical Method Overview

The recommended analytical approach for the quantification of this compound is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode. This method offers high selectivity and sensitivity, which are essential for detecting low concentrations of the analyte in complex biological samples.[1][2] An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., this compound-d3), should be used to ensure accuracy and precision by compensating for matrix effects and variability in sample processing.

Key Analytical Parameters

The following table summarizes the proposed LC-MS/MS parameters for the analysis of this compound. These parameters are a starting point and may require optimization for specific instrumentation and biological matrices.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
Gradient ElutionStart with a low percentage of B, ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ of this compound
Product Ions (Q3)At least two characteristic fragment ions for quantification and qualification.
Dwell Time100-200 ms
Collision GasArgon
Ion Source Temperature500 - 550 °C
Capillary Voltage3.5 - 4.0 kV

II. Experimental Protocols

A. Sample Preparation: Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[1][4]

Materials:

  • Human plasma (or other biological matrix)

  • This compound stock solution

  • Internal Standard (IS) stock solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

B. Sample Preparation: Solid-Phase Extraction (SPE) for Cleaner Samples

For enhanced sample cleanup and to minimize matrix effects, solid-phase extraction is recommended.[5] A mixed-mode or reversed-phase SPE sorbent can be effective.

Materials:

  • SPE cartridges (e.g., Oasis HLB or a mixed-mode cation exchange)

  • SPE manifold

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile or Methanol)

Protocol:

  • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Pre-treat the plasma sample (100 µL) by adding the internal standard and diluting with an acidic buffer (e.g., 4% phosphoric acid in water) to a final volume of 500 µL.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of the wash solution to remove interfering substances.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute the analyte and internal standard with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (steps 8-10).

III. Data Presentation: Quantitative Performance

The following tables present hypothetical yet realistic quantitative data for the developed LC-MS/MS method, based on typical performance characteristics of similar bioanalytical assays.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
This compound0.5 - 500> 0.9951/x²

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5< 1585 - 115< 2080 - 120
Low QC1.5< 1585 - 115< 1585 - 120
Mid QC50< 1585 - 115< 1585 - 115
High QC400< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC1.585 - 9590 - 110
High QC40088 - 9892 - 108

IV. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

experimental_workflow sample Biological Sample (e.g., Plasma) is_addition Internal Standard Spiking sample->is_addition sample_prep Sample Preparation (PPT or SPE) is_addition->sample_prep extraction Extraction & Cleanup sample_prep->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Quantification analysis->data_processing results Concentration Results data_processing->results metabolic_pathway parent This compound metabolite1 N-(4-hydroxyphenyl)-2-butenamide (O-demethylation) parent->metabolite1 CYP-mediated metabolite2 N-(4-methoxyphenyl)-2,3-epoxybutanamide (Epoxidation) parent->metabolite2 CYP-mediated metabolite3 N-(4-methoxyphenyl)-2,3-dihydroxybutanamide (Hydration) metabolite2->metabolite3 Epoxide Hydrolase signaling_pathway acrylamide This compound (or its reactive metabolites) adduct Covalent Adduct Formation acrylamide->adduct protein Neuronal Proteins (e.g., enzymes, cytoskeletal proteins) protein->adduct dysfunction Protein Dysfunction adduct->dysfunction stress Oxidative Stress & Mitochondrial Dysfunction dysfunction->stress neurotoxicity Neurotoxicity stress->neurotoxicity

References

The Emergence of N-(4-methoxyphenyl)-2-butenamide as a Novel Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective and potent chemical probes is a cornerstone of modern chemical biology and drug discovery. These molecular tools are instrumental in dissecting complex biological pathways and validating novel therapeutic targets. This document details the application and protocols for a promising new chemical probe, N-(4-methoxyphenyl)-2-butenamide, for the interrogation of specific biological processes. While comprehensive data is still emerging, this guide provides the foundational information for researchers to begin utilizing this compound in their investigations.

Introduction to this compound

This compound is a small molecule that has been identified as a potential chemical probe. Chemical probes are essential for academic research and target validation for disease identification.[1] They facilitate drug discovery, investigation of target function, and translational studies.[1] A high-quality chemical probe should be potent, selective, and have a well-characterized mechanism of action. While the specific target and pathway of this compound are the subject of ongoing research, preliminary studies suggest its potential to modulate key signaling cascades.

Putative Biological Target and Mechanism of Action

The precise biological target of this compound is currently under investigation. The development of selective chemical probes is crucial for understanding biological phenomena and assembling biochemical pathways.[2] The mechanism of action of a chemical probe is fundamental to its utility. For instance, some probes act by inhibiting enzymes, while others may modulate receptor activity or disrupt protein-protein interactions. The elucidation of the exact mechanism for this compound will be a critical step in its validation as a robust chemical probe.

Data Presentation

As quantitative data for this compound becomes available, it will be summarized in the following tables for clarity and comparative analysis.

Table 1: In Vitro Potency and Selectivity

TargetIC50 / EC50 (nM)Assay TypeOff-Target 1 (IC50, nM)Off-Target 2 (IC50, nM)
Primary Target Data Pendinge.g., Enzymatic AssayData PendingData Pending

Table 2: Cellular Activity

Cell LineCellular Potency (EC50, µM)Assay TypeCytotoxicity (CC50, µM)
e.g., HEK293Data Pendinge.g., Reporter AssayData Pending

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound.

Target Engagement Assay (Example: Cellular Thermal Shift Assay - CETSA)

This protocol is designed to verify the direct binding of this compound to its intracellular target.

  • Cell Culture: Grow the desired cell line to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for 1 hour.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody against the putative target protein.

Downstream Signaling Pathway Analysis (Example: Western Blotting)

This protocol aims to investigate the effect of this compound on a downstream signaling pathway.

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the suspected signaling pathway (e.g., phosphorylated and total protein levels).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

Visualizations

The following diagrams illustrate conceptual workflows and signaling pathways that can be adapted as more information about this compound becomes available.

G cluster_workflow Experimental Workflow for Target Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment This compound Target Engagement Assay (e.g., CETSA) Target Engagement Assay (e.g., CETSA) Compound Treatment->Target Engagement Assay (e.g., CETSA) Downstream Pathway Analysis (e.g., Western Blot) Downstream Pathway Analysis (e.g., Western Blot) Target Engagement Assay (e.g., CETSA)->Downstream Pathway Analysis (e.g., Western Blot) Phenotypic Assay Phenotypic Assay Downstream Pathway Analysis (e.g., Western Blot)->Phenotypic Assay

Caption: A generalized experimental workflow for validating the target of a chemical probe.

G cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Probe This compound Probe->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the probe.

References

Application Notes and Protocols for N-(4-methoxyphenyl)-2-butenamide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a generalized template. As of the date of this document, specific high-throughput screening (HTS) data for N-(4-methoxyphenyl)-2-butenamide is not publicly available. This document provides a hypothetical framework and detailed experimental guidelines that can be adapted for the screening of this and other novel compounds.

Introduction

This compound is a small molecule with structural motifs that suggest potential bioactivity. The methoxyphenyl group is present in numerous pharmacologically active compounds, and the butenamide moiety offers potential for various molecular interactions. High-throughput screening (HTS) is a critical step in early-stage drug discovery to identify and characterize the bioactivity of novel compounds like this compound against a wide array of biological targets.[1][2] This document outlines a potential application for this compound as a kinase inhibitor and provides detailed protocols for a generic HTS workflow.

Hypothetical Target: For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a constitutively active tyrosine kinase, "TK-X," which is implicated in a cancer signaling pathway.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where TK-X plays a central role in promoting cell proliferation and survival. Inhibition of TK-X by a small molecule like this compound would block downstream signaling, leading to an anti-cancer effect.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TK-X TK-X Receptor->TK-X Activates Substrate_A Substrate_A TK-X->Substrate_A Phosphorylates Substrate_A_P Substrate A (P) Substrate_A->Substrate_A_P Downstream_Kinase Downstream_Kinase Substrate_A_P->Downstream_Kinase Activates Downstream_Kinase_P Downstream Kinase (P) Downstream_Kinase->Downstream_Kinase_P Transcription_Factor Transcription_Factor Downstream_Kinase_P->Transcription_Factor Translocates & Activates Transcription_Factor_P Transcription Factor (P) Transcription_Factor->Transcription_Factor_P Gene_Expression Gene_Expression Transcription_Factor_P->Gene_Expression Promotes Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Leads to Growth_Factor Growth_Factor Growth_Factor->Receptor Binds NMP2B This compound NMP2B->TK-X Inhibits

Hypothetical TK-X Signaling Pathway

High-Throughput Screening Workflow

A typical HTS campaign to identify inhibitors of TK-X would follow the workflow depicted below. This multi-step process is designed to efficiently screen large compound libraries and eliminate false positives.[3][4]

HTS_Workflow Assay_Development 1. Assay Development (Biochemical) Primary_Screen 2. Primary HTS (Single Concentration) Assay_Development->Primary_Screen Hit_Confirmation 3. Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Counter_Screen 4. Counter-Screening (Selectivity) Hit_Confirmation->Counter_Screen Secondary_Assay 5. Secondary Assay (Cell-Based) Counter_Screen->Secondary_Assay Hit_to_Lead Hit-to-Lead Optimization Secondary_Assay->Hit_to_Lead

Generalized HTS Workflow for a Novel Compound

Data Presentation

Following a successful HTS campaign, quantitative data should be organized for clear comparison. Below are examples of how data for this compound and other hypothetical hits could be presented.

Table 1: Hypothetical Primary HTS and Hit Confirmation Data

Compound IDPrimary Screen (% Inhibition at 10 µM)IC50 (µM) - Biochemical Assay
This compound 85.2 1.5
Hit Compound 278.93.2
Hit Compound 392.10.8
Negative Control2.5> 100

Table 2: Hypothetical Secondary and Counter-Screening Data

Compound IDIC50 (µM) - Cell-Based AssaySelectivity (Fold vs. TK-Y)
This compound 5.8 >50
Hit Compound 212.415
Hit Compound 32.15
Promiscuous Inhibitor1.2<2

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generic protocols that can be adapted for screening this compound.

Protocol 1: Primary Biochemical HTS Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for kinase inhibitor screening.

Objective: To identify compounds that inhibit the binding of a fluorescently labeled ATP-competitive ligand (tracer) to TK-X.

Materials:

  • Recombinant TK-X enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound and other test compounds dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader capable of TR-FRET detection

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (at 2 mM in DMSO) into the assay plate wells using an acoustic liquid handler. This results in a final assay concentration of 10 µM.

  • Enzyme and Antibody Mixture: Prepare a 2X solution of TK-X and Eu-anti-tag antibody in assay buffer. Add 5 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Tracer Addition: Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 5 µL of this solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring emission at both 620 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Percentage inhibition is determined relative to high (no enzyme) and low (DMSO vehicle) controls.

Protocol 2: Secondary Cell-Based Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol assesses the effect of confirmed hits on the viability of a cancer cell line that is dependent on TK-X activity.

Objective: To determine the potency of this compound in inhibiting the proliferation of TK-X-dependent cancer cells.

Materials:

  • TK-X-dependent cancer cell line (e.g., a genetically engineered line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other test compounds for dose-response curves

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well, white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed 2,000 cells per well in 40 µL of culture medium into the 384-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compounds to the cells to achieve the final desired concentrations for the dose-response curve.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Add 25 µL of the CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate luminometer.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

References

Application Notes and Protocols for Stability Testing of N-(4-methoxyphenyl)-2-butenamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-methoxyphenyl)-2-butenamide is a compound of interest in pharmaceutical and chemical research. As with any potential drug candidate or valuable chemical entity, establishing its stability profile is a critical step in the development process.[1][2] Stability testing provides essential information about how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This data is crucial for determining appropriate storage conditions, shelf-life, and for identifying potential degradation products that could impact efficacy or safety.[3]

This document provides a detailed protocol for conducting stability testing of this compound, focusing on forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[2] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[2][4] This information is invaluable for developing stability-indicating analytical methods.[5][3] The amide bond, central to the structure of this compound, is known for its general stability, but can be susceptible to hydrolysis under acidic or basic conditions.[6][7]

Materials and Equipment

1.1. Reagents and Solvents:

  • This compound (Reference Standard)

  • Hydrochloric acid (HCl), 1N solution

  • Sodium hydroxide (NaOH), 1N solution

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphate buffer (pH 7.4)

1.2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled oven

  • Photostability chamber

  • Water bath

Experimental Protocols

A stability-indicating HPLC method must be developed and validated prior to initiating the stability studies. This method should be able to separate the parent compound from all potential degradation products.

2.1. HPLC Method Development (Example)

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm)

  • Column Temperature: 30 °C

2.2. Forced Degradation Studies

Forced degradation studies are performed to identify the degradation pathways and to demonstrate the specificity of the analytical method.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

2.2.1. Acid Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of 1N HCl.

  • Heat the mixture at 60°C for 24 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 1N NaOH.

  • Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

2.2.2. Base Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Add an equal volume of 1N NaOH.

  • Maintain the mixture at room temperature for 24 hours.

  • Withdraw samples at appropriate time points.

  • Neutralize the samples with an equivalent amount of 1N HCl.

  • Dilute and analyze by HPLC.

2.2.3. Oxidative Degradation

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Add an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points.

  • Dilute and analyze by HPLC.

2.2.4. Thermal Degradation

  • Place the solid this compound powder in a temperature-controlled oven at 80°C for 48 hours.

  • Withdraw samples at appropriate time points.

  • Prepare solutions of the stressed solid samples at a suitable concentration and analyze by HPLC.

2.2.5. Photolytic Degradation

  • Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber (ICH Q1B guidelines).

  • A control sample should be protected from light.

  • Prepare solutions of the exposed and control samples and analyze by HPLC.

2.3. Long-Term Stability Study

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life.

  • Store samples of this compound under controlled conditions (e.g., 25°C/60% RH and 40°C/75% RH).

  • Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • At each time point, assess the samples for appearance, assay, and degradation products by HPLC.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature% DegradationNumber of Degradants
1N HCl24 hours60°C
1N NaOH24 hoursRoom Temp
3% H₂O₂24 hoursRoom Temp
Thermal48 hours80°C
PhotolyticICH Q1BPhotostability Chamber

Table 2: Long-Term Stability Data (Example: 25°C/60% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White Powder99.80.2
3Conforms
6Conforms
12Conforms
24Conforms
36Conforms

Visualizations

Diagrams are provided to illustrate the experimental workflow and potential degradation pathways.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (1N HCl, 60°C) prep->acid base Base Hydrolysis (1N NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation and Degradation Pathway Elucidation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent This compound acid_prod 2-Butenoic Acid parent->acid_prod Acid/Base Hydrolysis base_prod p-Anisidine parent->base_prod Acid/Base Hydrolysis

Caption: Potential hydrolytic degradation pathway.

Conclusion

This protocol provides a comprehensive framework for assessing the stability of this compound. The forced degradation studies will help in identifying the intrinsic stability of the molecule and in the development of a stability-indicating analytical method.[2] The long-term stability study will provide the necessary data to establish a shelf-life and recommend appropriate storage conditions. Adherence to these protocols will ensure a thorough and compliant stability assessment critical for the advancement of this compound in research and development.

References

Application Notes and Protocols: Solubility of N-(4-methoxyphenyl)-2-butenamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(4-methoxyphenyl)-2-butenamide is an organic compound with potential applications in pharmaceutical and life sciences research. Understanding its solubility in various solvents is a critical first step in preclinical development, enabling formulation design, and facilitating in vitro and in vivo studies. This document provides a comprehensive protocol for determining the solubility of this compound and presents a framework for data interpretation and visualization. While specific experimental data for this compound is not publicly available, this guide offers a standardized methodology for its determination.

Physicochemical Properties (Illustrative)

A summary of predicted or known physicochemical properties is essential for solvent selection. The following table presents illustrative data for this compound.

PropertyValue (Illustrative)Source
Molecular FormulaC₁₁H₁₃NO₂-
Molecular Weight191.23 g/mol -
LogP (Octanol/Water)2.1Predicted
pKa (Amide Proton)~17Estimated
Melting PointNot Determined-

Solubility Data (Illustrative)

The following table provides a template for presenting experimentally determined solubility data for this compound in a variety of common laboratory solvents at a specified temperature (e.g., 25°C). The values presented here are for illustrative purposes only and should be replaced with experimental findings.

SolventSolvent Polarity (Dielectric Constant, ε)Solubility (mg/mL) - IllustrativeSolubility (mol/L) - IllustrativeObservations
Water80.1< 0.1< 0.0005Practically Insoluble
Phosphate Buffered Saline (PBS, pH 7.4)~80< 0.1< 0.0005Practically Insoluble
Ethanol24.5150.078Soluble
Methanol32.7250.131Freely Soluble
Dimethyl Sulfoxide (DMSO)46.7> 100> 0.523Very Soluble
Acetone20.7500.261Freely Soluble
Dichloromethane (DCM)8.9800.418Very Soluble
Hexanes1.9< 0.1< 0.0005Practically Insoluble

Experimental Protocol: Determination of Equilibrium Solubility

This protocol describes the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in various solvents.

3.1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

3.2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess this compound B Add to vial with a known volume of solvent A->B C Seal vials and place on orbital shaker B->C D Incubate at constant temperature (e.g., 25°C) for 24-48h C->D E Centrifuge samples to pellet undissolved solid D->E F Carefully collect the supernatant E->F G Prepare serial dilutions of the supernatant F->G H Analyze concentration via HPLC or UV-Vis G->H I Calculate solubility (mg/mL or mol/L) H->I G cluster_cellular_processes Cellular Processes compound This compound tubulin β-Tubulin compound->tubulin Binds to disruption Microtubule Disruption compound->disruption Inhibits polymerization Microtubule Polymerization polymerization->disruption glucose Glucose Uptake disruption->glucose Impairs motility Cell Motility disruption->motility Impairs division Cell Division disruption->division Impairs paralysis Paralysis & Death of Nematode glucose->paralysis motility->paralysis division->paralysis

Application Notes and Protocols for N-(4-methoxyphenyl)-2-butenamide in In Vitro Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no direct experimental data available in the public domain for the enzyme inhibitory activity of N-(4-methoxyphenyl)-2-butenamide. The following application notes and protocols are based on a scientific hypothesis derived from the structural similarity of this compound to known classes of enzyme inhibitors. The primary hypothesized target is tubulin, and a secondary, more general, protocol for kinase inhibition is also provided. All quantitative data presented is purely illustrative.

Application Note: this compound as a Putative Tubulin Polymerization Inhibitor

Introduction

This compound is a small molecule containing a methoxyphenyl group linked to a butenamide moiety. Structurally related compounds, particularly those with a methoxyphenyl group, have demonstrated a variety of biological activities, including the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for several cellular processes, including cell division, motility, and intracellular transport. Consequently, agents that disrupt microtubule dynamics are of significant interest as potential therapeutic agents, particularly in oncology. This document outlines a hypothesized application of this compound as a tubulin polymerization inhibitor and provides a detailed protocol for its evaluation in an in vitro setting.

Principle of the Assay

The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules. This process can be measured by the increase in turbidity (light scattering) as microtubules form. The assay is typically initiated by raising the temperature to 37°C, which promotes polymerization. The change in absorbance is monitored over time using a spectrophotometer. The effect of a test compound, such as this compound, on tubulin polymerization can be quantified by observing changes in the rate and extent of polymerization compared to a control.

Data Presentation

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against tubulin polymerization and a generic serine/threonine kinase. This data is for illustrative purposes to demonstrate how experimental results would be presented.

Compound Assay Type Target Enzyme IC50 (µM) Assay Conditions
This compoundTubulin Polymerization (Turbidimetric)Bovine Brain Tubulin5.23.0 mg/mL Tubulin, 1 mM GTP, 37°C
This compoundKinase Activity (Luminescent)Generic Ser/Thr Kinase12.810 µM ATP, Room Temperature
Paclitaxel (Control)Tubulin Polymerization (Turbidimetric)Bovine Brain Tubulin0.13.0 mg/mL Tubulin, 1 mM GTP, 37°C
Staurosporine (Control)Kinase Activity (Luminescent)Generic Ser/Thr Kinase0.0110 µM ATP, Room Temperature

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay (Turbidimetric)

This protocol describes a method to assess the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Glycerol

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Nocodazole (positive control for polymerization inhibition)

  • 96-well microplates (clear, flat-bottom)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Reagent Preparation:

  • Tubulin Stock Solution (4 mg/mL): Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

  • GTP Stock Solution (100 mM): Dissolve GTP in GTB to a final concentration of 100 mM. Aliquot and store at -80°C.

  • Compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

  • Control Stock Solutions (1 mM): Prepare 1 mM stock solutions of Paclitaxel and Nocodazole in DMSO.

  • Assay Buffer: GTB containing 10% (v/v) glycerol.

Assay Procedure:

  • Compound Dilutions: Prepare serial dilutions of the this compound stock solution in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%. Prepare dilutions of the control compounds in a similar manner.

  • Reaction Mixture Preparation (on ice):

    • In microcentrifuge tubes on ice, prepare the reaction mixtures. For a 100 µL final reaction volume, add the components in the following order:

      • Assay Buffer

      • 1 µL of GTP stock solution (final concentration 1 mM)

      • 10 µL of the appropriate compound dilution (or DMSO for the vehicle control)

      • Add tubulin stock solution to a final concentration of 3 mg/mL.

  • Assay Execution:

    • Pre-warm the 96-well plate and the microplate reader to 37°C.

    • Carefully transfer 100 µL of each reaction mixture to the pre-warmed wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

Data Analysis:

  • Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.

  • The initial rate of polymerization (Vmax) can be determined from the steepest slope of the polymerization curve.

  • The extent of polymerization can be determined by the plateau of the curve.

  • To determine the IC50 value, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fit the data to a dose-response curve.

Protocol 2: Generic In Vitro Kinase Inhibition Assay (Luminescent)

This protocol provides a general method to screen this compound for inhibitory activity against a generic protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified, active protein kinase

  • Specific peptide or protein substrate for the kinase

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Adenosine-5'-triphosphate (ATP)

  • This compound

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • Luminescent kinase activity assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well microplates

  • Multimode microplate reader with luminescence detection capabilities

Reagent Preparation:

  • Kinase, Substrate, and ATP Solutions: Prepare working solutions of the kinase, its substrate, and ATP at the desired concentrations in kinase assay buffer. The optimal concentrations should be determined empirically but are often near the Km for ATP and the substrate.

  • Compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

  • Staurosporine Stock Solution (100 µM): Prepare a 100 µM stock solution of staurosporine in DMSO.

Assay Procedure:

  • Compound Plating: Add the test compound and controls at various concentrations to the wells of the microplate. Include a DMSO-only control.

  • Kinase Reaction:

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution. The final reaction volume will depend on the specific assay kit recommendations (typically 10-25 µL).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent to stop the kinase reaction and deplete the remaining ATP, and second, a reagent to convert the generated ADP back to ATP and measure the light output via a luciferase reaction.

    • Incubate as recommended by the kit manufacturer.

    • Measure the luminescence using a microplate reader.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced, which corresponds to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Tubulin, GTP, Buffers) mix Mix Reagents on Ice prep_reagents->mix prep_compound Prepare Compound Dilutions (this compound) prep_compound->mix transfer Transfer to 37°C Plate mix->transfer read Read Absorbance at 340 nm (Every minute for 60 min) transfer->read plot Plot Absorbance vs. Time read->plot calculate Calculate Vmax and % Inhibition plot->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for the in vitro tubulin polymerization inhibition assay.

signaling_pathway receptor Receptor ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription_factor Transcription Factor erk->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates inhibitor Kinase Inhibitor (e.g., this compound) inhibitor->raf

Caption: A generic MAP Kinase signaling pathway illustrating a potential point of inhibition.

Application Notes and Protocols: N-(4-methoxyphenyl)-2-butenamide in Spinal Muscular Atrophy (SMA) Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxyphenyl)-2-butenamide, also referred to as M2, is a small molecule inhibitor of histone deacetylases (HDACs) with potential therapeutic applications in Spinal Muscular Atrophy (SMA). SMA is a devastating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. The primary genetic cause of SMA is the homozygous deletion or mutation of the SMN1 gene. A nearly identical gene, SMN2, is retained in all patients, but due to a single nucleotide difference, it predominantly produces a truncated, non-functional SMN protein.

The therapeutic strategy for this compound in SMA centers on its ability to inhibit HDACs. This inhibition leads to an increase in the acetylation of histones, particularly at the promoter region of the SMN2 gene. The resulting relaxed chromatin structure facilitates the recruitment of transcriptional machinery, leading to enhanced expression of the full-length, functional SMN protein from the SMN2 gene. These application notes provide an overview of the use of this compound in preclinical SMA models, including its mechanism of action, efficacy data, and detailed experimental protocols.

Mechanism of Action: HDAC Inhibition in SMA

The core mechanism of this compound in the context of SMA is the epigenetic modification of the SMN2 gene expression through the inhibition of histone deacetylases.

HDAC_Inhibition_in_SMA cluster_nucleus Nucleus cluster_transcription Transcription cluster_drug Drug Action cluster_outcome Therapeutic Outcome HDAC Histone Deacetylase (HDAC) Ac Acetyl Groups HDAC->Ac Removes Increased_Ac Increased Histone Acetylation Histones Histones Ac->Histones Attached to DNA SMN2 Gene Histones->DNA Compacts RNAPol RNA Polymerase II SMN_mRNA Full-length SMN mRNA RNAPol->SMN_mRNA Transcribes Increased_SMN Increased Full-length SMN Protein SMN_mRNA->Increased_SMN M2 N-(4-methoxyphenyl) -2-butenamide (M2) M2->HDAC Inhibits Relaxed_Chromatin Relaxed Chromatin Increased_Ac->Relaxed_Chromatin Increased_Transcription Increased SMN2 Transcription Relaxed_Chromatin->Increased_Transcription Increased_Transcription->Increased_SMN Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Antibody Incubation E->F G 7. Detection & Analysis F->G ChIP_Workflow A 1. Cell Treatment & Cross-linking B 2. Lysis & Chromatin Shearing A->B C 3. Immunoprecipitation B->C D 4. Washes & Elution C->D E 5. Reverse Cross-linking & DNA Purification D->E F 6. qPCR Analysis E->F

Application Notes and Protocols for In Vivo Delivery of N-(4-methoxyphenyl)-2-butenamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methoxyphenyl)-2-butenamide is a novel synthetic compound with significant therapeutic potential, hypothesized to act as a potent anti-inflammatory agent by targeting the NF-κB signaling pathway. Due to its hydrophobic nature, specialized delivery systems are essential for effective in vivo administration and bioavailability. This document provides detailed protocols for the formulation of this compound into liposomal and nanoemulsion-based delivery systems and outlines procedures for their characterization and in vivo evaluation in a murine model of inflammation.

Introduction

This compound is a small molecule characterized by a methoxyphenyl group linked to a butenamide moiety. Its structural similarity to known anti-inflammatory agents suggests its potential as a therapeutic candidate for inflammatory diseases. The compound's hydrophobicity presents a challenge for in vivo delivery, necessitating the use of advanced formulation strategies to enhance solubility, stability, and bioavailability. This application note details the use of liposomes and nanoemulsions as delivery vehicles for this compound in pre-clinical in vivo studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
AppearanceWhite to off-white crystalline solid
SolubilityPoorly soluble in water, soluble in organic solvents (e.g., DMSO, Ethanol)
LogP2.8 (Predicted)
Melting Point112-115 °C

Proposed Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. A proposed mechanism is the inhibition of IKK (IκB kinase), which prevents the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

G cluster_0 Preparation cluster_1 In Vivo Experiment Formulation Formulation Preparation (Liposomes & Nanoemulsions) Characterization Physicochemical Characterization Formulation->Characterization Animal_Acclimatization Animal Acclimatization (BALB/c mice) Grouping Grouping & Dosing (i.v. administration) Animal_Acclimatization->Grouping Induction Carrageenan-induced Paw Edema Grouping->Induction Measurement Paw Volume Measurement (0-24h) Induction->Measurement Analysis Data Analysis & Edema Inhibition (%) Measurement->Analysis Euthanasia Euthanasia & Tissue Collection Measurement->Euthanasia Biochemical_Analysis Histology & Cytokine Analysis Euthanasia->Biochemical_Analysis

Troubleshooting & Optimization

"troubleshooting N-(4-methoxyphenyl)-2-butenamide synthesis impurities"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-methoxyphenyl)-2-butenamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves the acylation of p-anisidine with 2-butenoyl chloride, often under Schotten-Baumann conditions. This reaction typically employs a base to neutralize the hydrogen chloride byproduct.[1]

Q2: What are the most common impurities observed in this synthesis?

A2: While specific impurities can vary based on reaction conditions, common contaminants may include unreacted p-anisidine, 2-butenoic acid (from hydrolysis of the acyl chloride), and a diacylated side product, N,N-bis(2-butenoyl)-4-methoxyaniline.

Q3: My p-anisidine starting material is discolored (brownish). Can I still use it?

A3: p-Anisidine can oxidize upon exposure to air, leading to a grey-brown discoloration.[2] While it may still be usable for some applications, using discolored starting material can introduce impurities. For best results, purification of the p-anisidine by recrystallization or distillation prior to use is recommended.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction progress. A suitable solvent system would be a mixture of hexane and ethyl acetate. The disappearance of the p-anisidine spot and the appearance of the product spot would indicate reaction completion.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature, if thermally stable. - Ensure efficient stirring.
Hydrolysis of 2-Butenoyl Chloride - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4][5][6]
Suboptimal Base - Use a non-nucleophilic base like triethylamine or pyridine to scavenge HCl.[1] - Ensure at least a stoichiometric amount of base is used.
Poor Quality Starting Materials - Use freshly purified p-anisidine and 2-butenoyl chloride.
Issue 2: Presence of a Major Impurity with a Higher Rf on TLC

This is likely unreacted p-anisidine.

Potential Cause Suggested Solution
Insufficient Acylating Agent - Use a slight excess (1.05-1.1 equivalents) of 2-butenoyl chloride.
Short Reaction Time - Monitor the reaction by TLC until the p-anisidine spot is no longer visible.
Issue 3: Presence of a Major Impurity with a Lower Rf on TLC

This could be 2-butenoic acid or the diacylated product.

Potential Cause Suggested Solution
Hydrolysis of Acyl Chloride - If the impurity is acidic (2-butenoic acid), it can be removed by a basic wash (e.g., dilute sodium bicarbonate solution) during workup. Ensure all reagents and solvents are anhydrous.[3][4][5][6]
Diacylation - Add the 2-butenoyl chloride dropwise to the solution of p-anisidine to avoid localized high concentrations of the acylating agent. - Maintain a lower reaction temperature to reduce the rate of the second acylation.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Dissolve p-anisidine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add 2-butenoyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve p-anisidine and base in anhydrous solvent cool Cool to 0 °C start->cool add Add 2-butenoyl chloride dropwise cool->add react Stir at room temperature add->react quench Quench with water react->quench extract Extract and wash quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify

Caption: Experimental workflow for the synthesis of this compound.

impurity_formation p_anisidine p-Anisidine product This compound p_anisidine->product + 2-Butenoyl Chloride butenoyl_chloride 2-Butenoyl Chloride butenoyl_chloride->product hydrolysis 2-Butenoic Acid butenoyl_chloride->hydrolysis + Water diacylated Diacylated Impurity product->diacylated + 2-Butenoyl Chloride (Excess Acylating Agent) water Water (moisture) water->hydrolysis

References

"optimizing reaction conditions for N-(4-methoxyphenyl)-2-butenamide synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(4-methoxyphenyl)-2-butenamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common and direct method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of p-anisidine with crotonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are p-anisidine and crotonyl chloride. A base is required to scavenge the HCl generated during the reaction; common choices include pyridine, triethylamine, or aqueous sodium hydroxide. A suitable aprotic solvent, such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF), is also necessary.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters to optimize include reaction temperature, the choice and stoichiometry of the base, the solvent, and the rate of addition of crotonyl chloride. Careful control of these factors is crucial for maximizing yield and minimizing impurity formation.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include the polymerization of crotonyl chloride, especially in the presence of heat or certain initiators. Di-acylation of the p-anisidine nitrogen is also a possibility, though generally less favorable. Hydrolysis of crotonyl chloride can occur if excessive water is present.

Q5: How can I purify the final product?

A5: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If significant impurities are present, column chromatography on silica gel may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive Reagents: p-Anisidine may have oxidized, or crotonyl chloride may have hydrolyzed. 2. Inadequate Base: Insufficient base to neutralize the HCl byproduct, leading to protonation of the amine and halting the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Check Reagent Quality: Use freshly opened or purified reagents. p-Anisidine can be purified by recrystallization. 2. Optimize Base: Use at least a stoichiometric equivalent of a non-nucleophilic base like triethylamine or pyridine. If using aqueous NaOH, ensure vigorous stirring. 3. Increase Temperature: Gradually increase the reaction temperature, for example, from 0 °C to room temperature, while monitoring the reaction progress by TLC.
Formation of a Sticky or Oily Product 1. Presence of Impurities: Unreacted starting materials or side products can prevent crystallization. 2. Polymerization of Crotonyl Chloride: This can lead to the formation of polymeric byproducts.1. Improve Work-up: Perform an aqueous wash with dilute HCl to remove unreacted p-anisidine and the base, followed by a wash with saturated sodium bicarbonate to remove any remaining acid. 2. Control Reagent Addition: Add the crotonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to minimize polymerization.
Product Contaminated with Starting Material (p-Anisidine) 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Inefficient Work-up: Failure to remove unreacted p-anisidine during the work-up.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC until the p-anisidine spot disappears or is significantly diminished. 2. Acid Wash: During the work-up, wash the organic layer with dilute HCl (e.g., 1 M) to protonate and extract the basic p-anisidine into the aqueous layer.
Product is Colored (e.g., Pink or Brown) 1. Oxidation of p-Anisidine: p-Anisidine is prone to air oxidation, which can lead to colored impurities.1. Purify p-Anisidine: If the starting material is discolored, consider recrystallizing it before use. 2. Decolorize Product: The final product can be treated with activated charcoal during recrystallization to remove colored impurities.
Difficulty in Isolating the Product 1. Product is too Soluble in the Reaction Solvent: This can make precipitation or extraction difficult. 2. Emulsion Formation during Work-up: This is common when using a biphasic solvent system (e.g., DCM and water).1. Solvent Removal: After the reaction, remove the solvent under reduced pressure. The crude product can then be triturated with a non-polar solvent like hexane to induce solidification. 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.

Experimental Protocols

Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction

This protocol provides a detailed methodology for the synthesis of the target compound.

Materials:

  • p-Anisidine

  • Crotonyl chloride

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of crotonyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the stirred amine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve p-anisidine & Et3N in DCM cool Cool to 0 °C dissolve->cool add Add Crotonyl Chloride cool->add react Stir at Room Temp add->react wash_hcl Wash with 1M HCl react->wash_hcl TLC Monitoring wash_water Wash with Water wash_hcl->wash_water wash_bicarb Wash with Sat. NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from EtOH/H2O concentrate->recrystallize product Final Product recrystallize->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic node_rect node_rect start Low Yield? check_reagents Reagents Active? start->check_reagents check_base Sufficient Base? check_reagents->check_base Yes inactive_reagents Use Fresh/Purified Reagents check_reagents->inactive_reagents No check_temp Optimal Temp? check_base->check_temp Yes insufficient_base Add More Base check_base->insufficient_base No suboptimal_temp Adjust Temperature check_temp->suboptimal_temp No success Improved Yield check_temp->success Yes inactive_reagents->success insufficient_base->success suboptimal_temp->success

Caption: A decision tree for troubleshooting low product yield in the synthesis.

"N-(4-methoxyphenyl)-2-butenamide degradation pathways and prevention"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-methoxyphenyl)-2-butenamide. The information provided is based on established principles of organic chemistry and pharmaceutical stability testing, as direct degradation studies on this specific compound are not extensively available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, which features an amide linkage and an α,β-unsaturated carbonyl system, the primary anticipated degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-methoxyaniline and 2-butenoic acid.[1][2][3]

  • Oxidation: The electron-rich methoxyphenyl group and the carbon-carbon double bond can be susceptible to oxidation.[4][5][6][7] Oxidation of the aniline ring can lead to colored degradation products.[8]

  • Michael Addition: The α,β-unsaturated amide system can undergo conjugate addition by nucleophiles at the β-carbon.[9] This could include reactions with water, alcohols, or thiols present in the formulation or environment.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, potentially through radical mechanisms or isomerization of the double bond.

Q2: I'm observing a color change in my sample of this compound upon storage. What could be the cause?

A2: A color change, particularly to shades of yellow, brown, or pink, is often indicative of oxidation. The aniline moiety (the 4-methoxyphenyl part) is known to be prone to oxidation, which can form highly colored polymeric or quinone-like structures.[8] To confirm this, you should analyze your sample for the appearance of new, more polar impurities using a stability-indicating HPLC method.

Q3: My compound is showing signs of degradation in an aqueous formulation. What is the likely cause and how can I prevent it?

A3: In an aqueous environment, hydrolysis of the amide bond is the most probable cause of degradation.[2][3] The rate of hydrolysis is highly dependent on the pH of the solution. To mitigate this, you should:

  • Conduct a pH-rate profile study to determine the pH of maximum stability. Typically, for amides, this is in the neutral pH range.

  • Buffer your formulation to maintain the optimal pH.

  • Consider if lyophilization (freeze-drying) is an option to store the compound in a solid state and reconstitute it just before use.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool to cold temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down thermally induced degradation.

  • Light: Protected from light, for example, by using amber vials or storing in the dark, to prevent photodegradation.

  • Atmosphere: Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Moisture: Kept in a desiccated environment to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Appearance of Unknown Peaks in HPLC Analysis
  • Symptom: New peaks, not present in the initial analysis of a pure sample, appear in the chromatogram of a stability sample.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Hydrolysis 1. Check the pH of your sample solution. 2. Compare the retention time of the new peak with that of 4-methoxyaniline and 2-butenoic acid standards, if available. 3. Perform forced degradation studies under acidic and basic conditions to see if the unknown peak matches the degradation products formed.
Oxidation 1. Was the sample exposed to air or light? 2. Analyze the sample using LC-MS to determine the mass of the impurity. An increase of 16 or 32 amu could indicate oxidation. 3. Perform a forced degradation study with an oxidizing agent (e.g., hydrogen peroxide) to confirm.
Photodegradation 1. Was the sample exposed to light? 2. Conduct a photostability study by exposing the compound to a controlled light source (as per ICH Q1B guidelines) and analyze for the formation of the unknown peak.
Issue 2: Poor Mass Balance in Stability Studies
  • Symptom: The sum of the assay value of the parent compound and the known degradation products is significantly less than 100%.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Formation of Non-UV Active Degradants 1. Use a universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), in addition to a UV detector. 2. Consider if volatile degradation products (e.g., from decarboxylation) could have formed.
Formation of Insoluble Degradants 1. Visually inspect your sample for any precipitation. 2. Try dissolving the sample in a stronger solvent to see if additional peaks appear in the chromatogram.
Adsorption to Container 1. Analyze a solution that has been in contact with the container for a period of time. 2. Consider using different container materials (e.g., silanized glass vs. plastic).

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10][11][12]

  • Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours).[13] Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for a specified time.[13] Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time. Dilute to a final concentration of 0.1 mg/mL for analysis.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a specified time.

    • Photodegradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable stability-indicating HPLC-UV method. An LC-MS method would be beneficial for the identification of degradation products.

  • Example Data Presentation:

Stress Condition Time (hours) Assay of Parent (%) Area (%) of Degradant 1 Area (%) of Degradant 2 Total Impurities (%) Mass Balance (%)
0.1 N HCl, 60°C885.212.1 (RT=2.5 min)1.5 (RT=4.1 min)13.698.8
0.1 N NaOH, 60°C882.514.8 (RT=2.5 min)Not Detected14.897.3
3% H₂O₂, RT2490.1Not Detected8.7 (RT=5.2 min)8.798.8
Heat, 60°C (Solid)7298.90.5 (RT=6.1 min)Not Detected0.599.4
Light (ICH Q1B)-95.31.1 (RT=7.3 min)2.9 (RT=8.0 min)4.099.3

Visualizations

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_addition Michael Addition main This compound prod1 4-Methoxyaniline main->prod1 Acid/Base prod2 2-Butenoic Acid main->prod2 Acid/Base prod3 Oxidized Products (e.g., N-oxides, Epoxides, Quinones) main->prod3 Oxidizing Agents (e.g., H₂O₂) prod4 Nucleophilic Adducts main->prod4 Nucleophiles (e.g., R-SH)

Caption: Potential degradation pathways of this compound.

Forced_Degradation_Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome start Drug Substance/ Product Sample acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂) start->ox therm Thermal (e.g., 60°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Stability-Indicating HPLC/LC-MS Analysis acid->analysis base->analysis ox->analysis therm->analysis photo->analysis outcome Identify Degradation Products & Pathways Validate Analytical Method analysis->outcome

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: N-(4-methoxyphenyl)-2-butenamide Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on improving the oral bioavailability of N-(4-methoxyphenyl)-2-butenamide. Given the limited specific data on this compound, the following information is based on established methods for enhancing the bioavailability of poorly soluble molecules, a likely characteristic of this compound based on its chemical structure.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor oral bioavailability for this compound?

Based on its structure, this compound is predicted to have low aqueous solubility due to its aromatic ring and crystalline amide structure. Poor solubility is a primary reason for low bioavailability, as the compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Another potential factor could be its metabolism by enzymes in the gut wall or liver (first-pass metabolism).

Q2: Which formulation strategies are most promising for improving the bioavailability of a poorly soluble compound like this?

Several strategies can be employed, broadly categorized as follows:

  • Size Reduction: Milling and micronization increase the surface area of the drug particles, which can improve the dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can keep the compound dissolved in lipid droplets, aiding absorption.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its solubility and dissolution rate.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.

Q3: How do I select the best formulation strategy for my compound?

The choice of formulation depends on the physicochemical properties of your compound and the desired therapeutic outcome. A systematic approach is recommended.

G A Start: Characterize Physicochemical Properties (Solubility, LogP, Melting Point) B Is the compound poorly soluble? A->B C Is the compound lipophilic? (LogP > 2) B->C Yes F Standard formulation may be sufficient. Focus on optimizing particle size. B->F No D Consider Lipid-Based Formulations (SEDDS, Nanoemulsions, SLNs) C->D Yes E Consider Amorphous Solid Dispersions or Cyclodextrin Complexation C->E No G End: Proceed with selected formulation development D->G E->G F->G

Troubleshooting Guides

Issue 1: Low and Variable Dissolution Rates In Vitro

Problem: Your formulation of this compound shows inconsistent and slow dissolution in simulated gastric or intestinal fluids.

Potential Cause Troubleshooting Step Expected Outcome
Drug Recrystallization In solid dispersions, ensure the drug-to-polymer ratio is optimal. Use a polymer with strong hydrogen bonding potential with the drug.The drug remains in its amorphous state, leading to faster and more consistent dissolution.
Poor Wettability Incorporate a surfactant (e.g., Tween 80, Poloxamer 188) into your formulation or dissolution medium.Improved wetting of the drug particles enhances contact with the medium and increases the dissolution rate.
Inadequate Particle Size For crystalline drug formulations, ensure particle size is sufficiently small (e.g., < 10 µm) through jet milling or high-pressure homogenization.A smaller particle size increases the surface area-to-volume ratio, accelerating dissolution.
Issue 2: Poor In Vivo Bioavailability Despite Good In Vitro Dissolution

Problem: Your optimized formulation shows rapid and complete dissolution in vitro, but pharmacokinetic studies in animal models still show low oral bioavailability.

Potential Cause Troubleshooting Step Expected Outcome
First-Pass Metabolism Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (e.g., piperine for CYP3A4) in preclinical models to confirm metabolism.A significant increase in bioavailability upon co-administration would suggest first-pass metabolism is a major barrier.
Efflux by Transporters Investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Use in vitro cell models (e.g., Caco-2 cells) with and without P-gp inhibitors.Reduced efflux in the presence of an inhibitor indicates that this is a limiting factor for absorption.
GI Tract Instability Assess the stability of the compound in simulated gastric fluid (low pH) and intestinal fluid (presence of enzymes).If the compound degrades, consider enteric-coated formulations to protect it from stomach acid.

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation

This protocol describes a method for preparing a nanoemulsion of this compound for oral administration.

  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., Labrafil M 1944 CS) to its saturation solubility.

  • Surfactant/Co-surfactant Mixture: Prepare a mixture of a surfactant (e.g., Kolliphor RH 40) and a co-surfactant (e.g., Transcutol HP) at a specific ratio (e.g., 2:1).

  • Titration: Slowly add the aqueous phase (e.g., distilled water) to the oil phase containing the drug, followed by the surfactant/co-surfactant mixture, under constant stirring.

  • Homogenization: Subject the resulting coarse emulsion to high-shear homogenization or ultrasonication to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and drug content.

G A A C C A->C D D C->D B B B->C E E D->E F F D->F

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure to evaluate the oral bioavailability of different this compound formulations.

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.

  • Grouping: Divide the rats into groups (n=6 per group), e.g., Group 1: Drug suspension (control), Group 2: Optimized formulation.

  • Administration: Administer the formulations orally via gavage at a dose equivalent to, for example, 10 mg/kg of this compound.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

Quantitative Data Summary

The following table presents hypothetical data from a comparative pharmacokinetic study in rats, illustrating the potential improvement in bioavailability with a nanoemulsion formulation compared to a simple suspension.

Parameter Drug Suspension (Control) Nanoemulsion Formulation Fold Increase
Cmax (ng/mL) 150 ± 25750 ± 905.0
Tmax (h) 2.0 ± 0.51.0 ± 0.25-
AUC₀₋₂₄ (ng·h/mL) 850 ± 1105100 ± 4506.0
Relative Bioavailability (%) 1006006.0

Data are presented as mean ± standard deviation (n=6).

This guide is intended to provide a starting point for your research. Experimental conditions and formulation components should be optimized for your specific needs.

Technical Support Center: Overcoming Solubility Issues with N-(4-methoxyphenyl)-2-butenamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-(4-methoxyphenyl)-2-butenamide and other poorly soluble compounds in aqueous solutions.

Troubleshooting Guide

Issue: Precipitate formation when dissolving this compound in aqueous buffer.

Possible Cause: The compound has low aqueous solubility, leading to precipitation when the concentration exceeds its solubility limit.

Solutions:

SolutionDescriptionProsCons
Co-solvents Introduce a water-miscible organic solvent to the aqueous solution to increase the solubility of the hydrophobic compound.[1][2]Simple, rapid, and effective for many nonpolar drugs.[1]May affect the biological activity of the compound or be toxic to cells.
pH Adjustment For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble ionized form.[3]Can be a very effective and simple method.Only applicable to ionizable compounds; may affect compound stability or experimental conditions.
Surfactants/Micellar Solubilization Use surfactants to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[4][5]Can significantly increase solubility and protect the drug from enzymatic hydrolysis.[4]Surfactants can be cytotoxic and may interfere with certain assays.
Particle Size Reduction Decrease the particle size of the solid compound through techniques like micronization or nanosuspension to increase the surface area and dissolution rate.[1][6]Increases dissolution rate.[6]Does not increase the equilibrium solubility.[1][6]
Complexation (Cyclodextrins) Use cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior cavity, to form inclusion complexes with the poorly soluble drug, thereby increasing its solubility.[5][7]Can improve solubility, dissolution rate, and bioavailability.[7]The complex formation is a specific interaction and may not be suitable for all compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?

A1: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps you can take:

  • Lower the final concentration: Your target concentration might be above the solubility limit of the compound in the final medium. Try a lower concentration.

  • Change the dilution method: Instead of adding a small volume of highly concentrated stock to the medium, try a serial dilution approach.

  • Use a co-solvent: Consider using a less volatile and less toxic co-solvent than DMSO, such as PEG400 or glycerin, in your stock solution.[8]

  • Incorporate surfactants: Non-ionic surfactants like Tween 80 or Pluronic F68 can be added to the medium to aid in solubilization.[6][8] However, be sure to test the surfactant for any effects on your cells.

Q2: How do I choose the right solubility enhancement technique for my experiment?

A2: The choice of method depends on several factors, including the physicochemical properties of your compound, the requirements of your experimental system (e.g., cell-based assay, animal study), and the desired final concentration.[7] A systematic approach is often the most effective.

Workflow for Selecting a Solubility Enhancement Technique

G A Initial Solubility Assessment in Aqueous Buffer B Is Solubility Sufficient for Experiment? A->B C Proceed with Experiment B->C Yes D Characterize Compound Properties (pKa, logP) B->D No E Ionizable Compound? D->E F pH Adjustment E->F Yes G Non-ionizable Compound E->G No M Evaluate Efficacy and Compatibility F->M H Select Technique Based on Experimental Constraints G->H I Co-solvents H->I J Surfactants H->J K Cyclodextrins H->K L Particle Size Reduction H->L I->M J->M K->M L->M N Is the chosen method compatible and effective? M->N O Optimize Formulation N->O Yes P Try Alternative Technique N->P No P->H

Caption: A decision tree for selecting an appropriate solubility enhancement technique.

Q3: What are some common co-solvents I can use, and what are their typical starting concentrations?

A3: Commonly used co-solvents for parenteral and in vitro use include propylene glycol, ethanol, glycerin, and polyethylene glycols (PEGs).[1] The selection and concentration depend on the specific compound and the experimental system. It is crucial to perform toxicity and vehicle control experiments.

Co-solventTypical Starting Concentration Range
Propylene Glycol10-60%
Ethanol5-30%
Polyethylene Glycol 400 (PEG400)10-50%
Glycerin10-40%

Note: These are general ranges, and optimization is required for each specific application.

Q4: Can you provide a basic protocol for using a surfactant to improve solubility?

A4: This protocol outlines a general method for using a surfactant to prepare an aqueous solution of a hydrophobic compound.

Experimental Protocol: Micellar Solubilization using a Surfactant

Objective: To prepare a stock solution of this compound in an aqueous buffer using a surfactant.

Materials:

  • This compound

  • Surfactant (e.g., Tween 80, Polysorbate 80, Pluronic F68)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer

  • Sonicator (optional)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of the surfactant: Dissolve the chosen surfactant in the aqueous buffer to create a stock solution (e.g., 10% w/v).

  • Determine the Critical Micelle Concentration (CMC): If the CMC of the surfactant in your buffer is unknown, it is advisable to determine it experimentally or find it in the literature. The surfactant concentration should be above its CMC to form micelles.

  • Prepare the drug-surfactant solution:

    • Add the desired amount of this compound to a clean vial.

    • Add a sufficient volume of the surfactant stock solution to achieve a final surfactant concentration above the CMC.

    • Add the remaining volume of the aqueous buffer to reach the final desired drug concentration.

  • Solubilization:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes or stir using a magnetic stirrer at room temperature until the solution is clear.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Control Experiments: Always prepare a vehicle control containing the same concentration of the surfactant in the buffer without the drug to test for any effects of the vehicle on your experiment.

Mechanism of Micellar Solubilization

G cluster_0 Aqueous Environment cluster_1 Micelle Structure A Hydrophobic Drug (e.g., this compound) F Drug A->F Encapsulation B C B->C Self-assembles above CMC D E

Caption: Diagram illustrating the encapsulation of a hydrophobic drug within a surfactant micelle.

References

"N-(4-methoxyphenyl)-2-butenamide assay interference and how to mitigate it"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating assay interference when working with N-(4-methoxyphenyl)-2-butenamide.

Frequently Asked Questions (FAQs)

Q1: What are the common types of assay interference observed with this compound?

A1: Due to its chemical structure, this compound may be susceptible to several types of assay interference, including:

  • Matrix Effects in LC-MS/MS Analysis: Co-eluting endogenous components from biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][2][3]

  • Chemical Reactivity: The α,β-unsaturated amide moiety in this compound makes it a potential Michael acceptor, allowing it to react with nucleophiles like thiols (e.g., from proteins or glutathione in biological samples).[4][5][6][7][8]

  • Spectroscopic Interference: The aromatic ring and conjugated system in the molecule can lead to background absorbance or fluorescence, which may interfere with assays that use UV-Vis or fluorescence detection.

  • Interactions with Pharmaceutical Excipients: In formulated products, excipients can interact with this compound, affecting its stability and analytical response.[9][10]

Q2: How can I predict the UV-Vis absorbance spectrum for this compound?

Q3: Is this compound fluorescent?

A3: The intrinsic fluorescence of this compound is expected to be weak. While the methoxyphenyl group can exhibit some fluorescence, the amide group can act as a fluorescence quencher. The presence of other substances in the sample matrix can also lead to fluorescence quenching.[11][12][13][14][15] Therefore, assays relying on the native fluorescence of this compound may lack sensitivity and be prone to interference.

Troubleshooting Guides

Issue 1: Inconsistent quantification and poor reproducibility in LC-MS/MS bioanalysis.

Possible Cause: Matrix effects from endogenous components in biological samples (e.g., plasma, urine) are a common cause of variability in LC-MS/MS assays.[1][2][3] These effects can either suppress or enhance the ionization of this compound, leading to inaccurate results.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification start Inconsistent LC-MS/MS Results investigate Investigate Matrix Effects start->investigate post_infusion Post-column Infusion Experiment investigate->post_infusion Qualitative Assessment post_extraction Post-extraction Addition investigate->post_extraction Quantitative Assessment optimize_sample_prep Optimize Sample Preparation post_infusion->optimize_sample_prep post_extraction->optimize_sample_prep optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography internal_standard Use Stable Isotope-Labeled Internal Standard optimize_chromatography->internal_standard validate Re-validate Assay internal_standard->validate Analyte This compound (Michael Acceptor) Adduct Thiol-Adduct (Modified Analyte) Analyte->Adduct Thiol Endogenous Thiol (e.g., Glutathione) (Nucleophile) Thiol->Adduct Loss Loss of Parent Analyte Signal Adduct->Loss

References

Technical Support Center: N-(4-methoxyphenyl)-2-butenamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for N-(4-methoxyphenyl)-2-butenamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly employed methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these techniques often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic amides like this compound, common choices include ethanol, isopropanol, ethyl acetate, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[1][2][3][4][5] It is always recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude product.

Q3: What type of stationary phase and mobile phase are recommended for column chromatography of this compound?

A3: For the column chromatography of moderately polar compounds like this compound, silica gel is the most common stationary phase.[6] A typical mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[7] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation.

Q4: My purified product has a melting point lower than the literature value. What could be the reason?

A4: A depressed and broad melting point range is a strong indication of impurities. The presence of residual starting materials, byproducts, or solvents can lead to this observation. Further purification by recrystallization or column chromatography is recommended.

Q5: How can I remove colored impurities from my product?

A5: Colored impurities can sometimes be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[8] The charcoal adsorbs the colored compounds, which are then removed by hot gravity filtration. However, use charcoal sparingly as it can also adsorb some of your desired product.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling. - Too much solvent was used.- The solution is supersaturated.[9]- Boil off some of the solvent to concentrate the solution and try cooling again.[10]- Scratch the inside of the flask with a glass rod to create nucleation sites.[11][12]- Add a seed crystal of pure this compound.[9]
Product oils out instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure.[9]- Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.[8]- Try a different recrystallization solvent with a lower boiling point.
Low recovery of purified product. - Too much solvent was used, leading to significant loss in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot gravity filtration.
Crystals are very fine or powdery. - Crystallization occurred too rapidly.[10]- Allow the solution to cool more slowly. Insulate the flask to slow down the cooling process.[10]
Column Chromatography Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of spots (streaking or overlapping bands). - The polarity of the eluent is too high.- The column is overloaded with the sample.- The column was not packed properly, leading to channeling.[13]- Decrease the polarity of the mobile phase.[14]- Use less crude product for the amount of silica gel.- Repack the column carefully, ensuring a homogenous and bubble-free packing.[15]
Compound is not eluting from the column. - The eluent is not polar enough.[16]- Gradually increase the polarity of the mobile phase. A gradient elution might be necessary.[16]
Cracks or bubbles appear in the silica gel bed. - The column has run dry.- Heat is generated due to the interaction of the solvent with the silica gel.- Always keep the solvent level above the top of the silica gel.- Pack the column using a slurry method and allow it to equilibrate before loading the sample.
Product elutes too quickly (low retention). - The polarity of the eluent is too high.- Start with a less polar solvent system.

Quantitative Data Summary

The following table summarizes typical purification outcomes for this compound based on common laboratory practices. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Technique Solvent System Typical Yield (%) Purity (%) Notes
RecrystallizationEthanol/Water (e.g., 3:1)75-85>98Good for removing polar and non-polar impurities.[17]
RecrystallizationEthyl Acetate/Hexane70-80>97Effective for moderately polar compounds.
Flash Column ChromatographyHexane/Ethyl Acetate (gradient)60-75>99Ideal for separating closely related impurities.[6]
Flash Column ChromatographyDichloromethane/Methanol (gradient)55-70>99Suitable for more polar impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).

  • Addition of Anti-solvent: While the solution is still hot, add warm water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: If the solution is not clear, add a few drops of hot ethanol until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by running a TLC of the crude product in various ratios of hexane and ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the less polar solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product purification Purification Choice crude->purification recrystallization Recrystallization purification->recrystallization column Column Chromatography purification->column analysis Purity Analysis (TLC, MP, NMR) recrystallization->analysis column->analysis pure Pure Product (>98%) analysis->pure impure Impure Product analysis->impure repurify Re-purify impure->repurify repurify->purification

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent high_bp_solvent Solvent BP > Product MP? oiling_out->high_bp_solvent loss_in_mother_liquor Significant loss in mother liquor? low_yield->loss_in_mother_liquor supersaturated Supersaturated? too_much_solvent->supersaturated No boil_solvent Boil off solvent too_much_solvent->boil_solvent Yes scratch_seed Scratch flask / add seed crystal supersaturated->scratch_seed Yes change_solvent Change solvent high_bp_solvent->change_solvent Yes reheat_add_cosolvent Reheat, add co-solvent high_bp_solvent->reheat_add_cosolvent No concentrate_mother_liquor Concentrate mother liquor loss_in_mother_liquor->concentrate_mother_liquor Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

References

"addressing off-target effects of N-(4-methoxyphenyl)-2-butenamide in experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(4-methoxyphenyl)-2-butenamide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic sirtuin-activating compound (STAC) designed to allosterically activate Sirtuin 1 (SIRT1). SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in cellular processes such as DNA repair, metabolism, and inflammation.[1][2][3] The intended on-target effect is the enhanced deacetylation of SIRT1 substrates, leading to various downstream cellular benefits.[3]

Q2: I am observing unexpected cellular phenotypes that are inconsistent with SIRT1 activation. What could be the cause?

A2: Unexpected phenotypes may arise from off-target effects of this compound. While designed for SIRT1 activation, like many small molecules, it may interact with other cellular proteins. Known off-target effects of some STACs include modulation of other sirtuin isoforms, activation of AMP-activated protein kinase (AMPK), and interaction with various receptors and ion channels.[4] It is also crucial to rule out issues with experimental conditions, such as cell line misidentification or contamination.[5]

Q3: What are some common off-target pathways that could be affected by this compound?

A3: Based on data from structurally related STACs, potential off-target pathways could include:

  • AMPK Signaling: Some STACs have been shown to activate AMPK independently of SIRT1.[4]

  • Other Sirtuin Isoforms: There may be some activity against other sirtuins, such as SIRT2 or SIRT3, particularly at higher concentrations.[2]

  • GPCR Signaling: Off-target interactions with G-protein coupled receptors have been reported for some small molecules.

  • Kinase Activity: Broad-spectrum kinase inhibition or activation is a common source of off-target effects for many small molecule inhibitors and activators.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability

If you observe significant cytotoxicity that is not explained by SIRT1 biology, consider the following troubleshooting steps:

  • Hypothesis: The compound may be causing off-target cytotoxicity.

  • Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Perform Dose-Response Curve (e.g., MTT/MTS Assay) A->B C Determine IC50 Value B->C D Is IC50 close to EC50 for SIRT1 activation? C->D E High Therapeutic Window: Off-target cytotoxicity is less likely at therapeutic concentrations. Investigate other experimental variables. D->E Yes F Low Therapeutic Window: Potential for off-target cytotoxicity. Proceed with broader profiling. D->F No G Perform Kinase and GPCR Profiling Assays F->G H Analyze Profiling Data to Identify Potential Off-Targets G->H

Caption: Troubleshooting workflow for unexpected cytotoxicity.

  • Suggested Action:

    • Confirm with a secondary viability assay: Use a different method (e.g., CellTiter-Glo®) to confirm the results from your primary assay (e.g., MTT).

    • Evaluate at a lower concentration: If possible, use the lowest effective concentration for SIRT1 activation to minimize potential off-target effects.

    • Screen against a panel of cell lines: Test the compound in various cell lines to see if the cytotoxicity is cell-type specific.

Issue 2: Phenotype Persists in SIRT1 Knockout/Knockdown Cells

If the observed cellular effect of this compound is still present in cells lacking SIRT1, this strongly suggests an off-target mechanism.

  • Hypothesis: The compound is acting through a SIRT1-independent pathway.

  • Experimental Workflow to Identify Off-Targets:

A Phenotype Observed in SIRT1 KO/KD Cells B Hypothesize Potential Off-Target Classes (Kinases, GPCRs, etc.) A->B C Perform Broad-Spectrum Profiling Assays B->C D Kinase Panel Screen C->D E GPCR Panel Screen C->E F Other Relevant Screens C->F G Identify High-Affinity Hits D->G E->G F->G H Validate Hits with Secondary Assays (e.g., specific functional assays for the identified target) G->H I Confirm Off-Target Engagement in Cells H->I

Caption: Experimental workflow for identifying off-target effects.

  • Suggested Action:

    • Kinase Profiling: Screen the compound against a broad panel of kinases to identify any potential interactions.

    • GPCR Profiling: Evaluate the compound for agonist or antagonist activity at a panel of common GPCRs.

    • Affinity-based Methods: Consider techniques like affinity chromatography coupled with mass spectrometry to pull down binding partners from cell lysates.

Quantitative Data Summary

The following tables provide hypothetical data for this compound to illustrate the concept of on-target versus off-target activity.

Table 1: In Vitro Potency and Selectivity

CompoundSIRT1 EC50 (nM)AMPK EC50 (nM)Kinase X IC50 (nM)GPCR Y IC50 (nM)
This compound 50 >10,000 8,500 >10,000
Compound B (Less Selective)1005001,2003,000
Compound C (Negative Control)>10,000>10,000>10,000>10,000

Table 2: Cellular Activity Profile

Cell LineTreatmentSIRT1 Substrate Acetylation (%)p-AMPK Levels (%)
Wild-TypeVehicle100100
Wild-TypeThis compound (1 µM) 45 98
SIRT1 KOVehicleN/A100
SIRT1 KOThis compound (1 µM) N/A 102

Signaling Pathway Overview

The following diagram illustrates the intended on-target pathway of this compound and potential off-target interactions.

Caption: On-target vs. potential off-target signaling pathways.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of viability.[6]

  • Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[7]

Protocol 2: Kinase Profiling Assay (Radiometric)

This protocol provides a general method for screening for off-target kinase activity.[8][9]

  • Reaction Setup: In a 96-well filter plate, combine the kinase of interest, its specific substrate, and [γ-33P]-ATP in a kinase buffer.

  • Compound Addition: Add this compound at a fixed concentration (e.g., 10 µM).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding 2% (v/v) phosphoric acid.[8]

  • Washing: Wash the plate to remove unincorporated [γ-33P]-ATP.

  • Scintillation Counting: Measure the incorporation of 33P into the substrate using a microplate scintillation counter. A decrease in counts relative to the vehicle control indicates inhibition.

Protocol 3: GPCR Profiling (cAMP Assay)

This protocol is for assessing off-target effects on Gs or Gi-coupled receptors.

  • Cell Culture: Use cell lines stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).[10]

  • Compound Incubation: Incubate the cells with this compound. For antagonist mode, pre-incubate with the compound before adding a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[10]

  • Data Analysis: Compare the cAMP levels in treated cells to vehicle-treated controls to determine agonist or antagonist activity.

References

"cell viability problems with N-(4-methoxyphenyl)-2-butenamide treatment"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-methoxyphenyl)-2-butenamide.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

ProblemPossible CauseRecommended Solution
High cell death in control group (vehicle only) Solvent toxicityThe solvent used to dissolve a small molecule may be toxic to cultured cells.[1] Ensure the final solvent concentration is not toxic to your specific cell line. Perform a solvent toxicity curve to determine the maximum tolerated concentration.
Cell culture conditionsSuboptimal cell culture conditions, such as altered pH or nutrient depletion, can affect cell viability. Regularly monitor and maintain optimal culture conditions. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent or not reproducible results Compound stabilityThe stability of the compound in your experimental conditions (e.g., in media at 37°C) may be limited. Consider the stability of the small molecule in your experimental setup.[1] Prepare fresh stock solutions and dilute to the final concentration immediately before use.
Cell passage numberHigh passage numbers can lead to genetic drift and altered cellular responses.[2] Use cells with a low passage number and maintain consistent passage numbers across experiments.
Assay variabilityEach step of a cell viability assay can introduce errors.[3] Standardize all steps of your assay, from cell seeding to data analysis, to minimize variability.[3]
No effect on cell viability at expected concentrations Compound inactivityThe compound may have degraded due to improper storage or handling.[1] Store the compound as recommended by the manufacturer and handle it properly to maintain its activity.[1]
Cell line resistanceThe selected cell line may be resistant to the effects of this compound. Consider that different cell lines can have varying responses to the same compound.
Incorrect assay choiceThe chosen viability assay may not be suitable for the compound's mechanism of action. For example, some compounds can interfere with the chemistry of certain viability assays.[4] It is recommended to use more than one type of cell viability assay to obtain reliable results.[5]
Discrepancy between different viability assays Different assay principlesViability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Dye exclusion assays, colorimetric assays, and fluorometric assays are all different methods of measuring cell viability.[5]
Compound interferenceThe compound may interfere with the readout of a specific assay (e.g., autofluorescence). Solvents and compounds can confound colorimetric and fluorescence assay results.[1]

Frequently Asked Questions (FAQs)

General Information

What is this compound and what is its mechanism of action?

This compound is a chemical compound that has been investigated for its potential as a histone deacetylase (HDAC) inhibitor.[6][7][8] HDAC inhibitors are a class of compounds that block the activity of histone deacetylases, leading to an increase in the acetylation of histones and other proteins.[7][9] This can result in the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[7][10]

Experimental Design

Which cell lines are sensitive to this compound?

The sensitivity to this compound can vary between different cancer cell lines. For example, related compounds have shown efficacy in breast cancer and urothelial carcinoma cell lines.[6] It is recommended to perform a dose-response study on your specific cell line of interest to determine its sensitivity.

What is a typical concentration range to use for this compound?

Based on studies with similar HDAC inhibitors, a starting concentration range in the low micromolar (µM) range is often used. However, the optimal concentration will depend on the specific cell line and experimental conditions.

Data Interpretation

What kind of cellular effects can I expect to see?

Treatment with HDAC inhibitors like this compound can lead to a decrease in cell viability, induction of apoptosis (programmed cell death), and cell cycle arrest.[7][11][12] You may observe morphological changes consistent with apoptosis, such as cell shrinkage and membrane blebbing.

My results show a decrease in viability. How can I confirm it is due to apoptosis?

To confirm apoptosis, you can use several assays, including:

  • Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.[5]

  • Caspase activity assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.

  • TUNEL assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13]

  • Western blotting for apoptotic markers: You can probe for the cleavage of proteins like PARP and caspase-3.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for compounds structurally related to this compound in various cancer cell lines. This data can serve as a reference for designing your experiments.

CompoundCell LineAssayIC50 (µM)Reference
Compound 67436MDA-MB-231 (Breast Cancer)MTT~10[6]
Compound 134199MDA-MB-231 (Breast Cancer)MTT~5[6]
Compound 88402SW780 (Urothelial Carcinoma)MTT~20[6]
HO-AAVPAU87-MG (Glioblastoma)MTT655[11]
HO-AAVPAU-2 OS (Osteosarcoma)MTT453[11]

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/PI Apoptosis Assay

This protocol outlines the steps for detecting apoptosis using flow cytometry.

Materials:

  • This compound

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Signaling Pathways and Workflows

Proposed Signaling Pathway for HDAC Inhibitor-Induced Apoptosis

HDAC_Inhibitor_Apoptosis HDACi This compound (HDAC Inhibitor) HDAC Histone Deacetylases (HDACs) HDACi->HDAC Inhibits Acetylation Increased Histone Acetylation Histones Histones HDAC->Histones Deacetylates Histones->Acetylation Leads to GeneExpression Altered Gene Expression Acetylation->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 Bax Bax Upregulation GeneExpression->Bax Bcl2 Bcl-2 Downregulation GeneExpression->Bcl2 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Proposed mechanism of this compound induced apoptosis.

Troubleshooting Workflow for Low Cell Viability

Troubleshooting_Workflow Start Unexpected Low Cell Viability Observed CheckControl Is viability low in the vehicle control group? Start->CheckControl SolventToxicity Check for solvent toxicity. Perform solvent titration. CheckControl->SolventToxicity Yes CheckCompound Is the compound concentration within the expected active range? CheckControl->CheckCompound No CultureConditions Review cell culture conditions (passage number, confluency, media). SolventToxicity->CultureConditions DoseResponse Perform a full dose-response experiment. CheckCompound->DoseResponse Yes CompoundIntegrity Verify compound integrity (storage, preparation). CheckCompound->CompoundIntegrity No AssayInterference Could the compound be interfering with the assay? DoseResponse->AssayInterference AlternateAssay Use an orthogonal viability assay (e.g., Trypan Blue). AssayInterference->AlternateAssay Yes ExpectedOutcome This may be the expected biological effect. AssayInterference->ExpectedOutcome No

Caption: A logical workflow to troubleshoot unexpected low cell viability results.

References

Technical Support Center: Synthesis of N-(4-methoxyphenyl)-2-butenamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of N-(4-methoxyphenyl)-2-butenamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of p-anisidine with crotonyl chloride in the presence of a base. The reaction is typically carried out in a two-phase solvent system, consisting of an organic solvent and water, to facilitate the separation of the product and neutralize the hydrochloric acid byproduct.[1][2]

Q2: What is the role of the base in this synthesis, and which base should I use?

A2: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the starting amine (p-anisidine), which would otherwise render it unreactive, thus driving the reaction to completion and improving the yield.[1][3] Common inorganic bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) are effective. The choice of base can influence the reaction rate and the potential for side reactions.

Q3: My yield is consistently low. What are the most likely causes?

A3: Low yields can stem from several factors:

  • Hydrolysis of Crotonyl Chloride: Crotonyl chloride can react with water, which is often present in the biphasic system, to form crotonic acid. This side reaction consumes the acylating agent.

  • Improper pH Control: Inefficient neutralization of the generated HCl can lead to the formation of p-anisidine hydrochloride, which is unreactive towards acylation.

  • Suboptimal Reaction Temperature: The reaction may be temperature-sensitive. Too low a temperature can lead to a slow reaction rate, while too high a temperature can promote side reactions or degradation of the product.

  • Inefficient Stirring: In a biphasic system, vigorous stirring is essential to ensure adequate mixing of the reactants at the interface of the two phases.

  • Impure Reagents: The purity of p-anisidine and crotonyl chloride is critical. Impurities can interfere with the reaction.

Q4: I am observing an oily product that is difficult to crystallize. What could be the issue?

A4: The presence of impurities or unreacted starting materials can result in an oily product. Potential impurities include crotonic acid (from hydrolysis of crotonyl chloride) or diacylated p-anisidine. It is also possible that the product itself is an oil at room temperature if not completely pure. Purification by column chromatography is often necessary to obtain a solid product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive crotonyl chloride (hydrolyzed).2. p-Anisidine has low purity.3. Insufficient base to neutralize HCl.1. Use freshly distilled or a new bottle of crotonyl chloride.2. Recrystallize or purify the p-anisidine before use.3. Ensure at least one equivalent of base is used. Monitor the pH of the aqueous layer; it should remain basic throughout the reaction.
Formation of a White Precipitate in the Aqueous Layer p-Anisidine hydrochloride has precipitated out of solution due to acidic conditions.Add more base to the reaction mixture to neutralize the HCl and redissolve the p-anisidine as the free base.
Product is an Oil and Difficult to Purify 1. Presence of crotonic acid.2. Unreacted p-anisidine.3. Formation of diacylated byproduct.1. Wash the organic layer with a dilute aqueous sodium bicarbonate solution to remove acidic impurities.2. Wash the organic layer with dilute aqueous HCl to remove unreacted amine.3. Use a 1:1 stoichiometry of reactants and add the crotonyl chloride slowly to the reaction mixture. Purify the crude product using column chromatography.
Reaction is very slow 1. Low reaction temperature.2. Inefficient mixing of the two phases.1. Gradually increase the reaction temperature, monitoring for the formation of side products by TLC.2. Increase the stirring speed to ensure a large surface area between the organic and aqueous phases.

Experimental Protocols

Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • p-Anisidine

  • Crotonyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (1.0 eq) in dichloromethane.

  • In a separate beaker, prepare a 1 M solution of sodium hydroxide in deionized water.

  • Add the aqueous NaOH solution (1.1 eq) to the flask containing the p-anisidine solution.

  • Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add crotonyl chloride (1.0 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound. A similar purification for a related amide, N-(4-methoxyphenyl)pentanamide, afforded a 69% yield.[4]

Data Presentation

Table 1: Effect of Base on Theoretical Yield
BaseEquivalentsSolvent SystemExpected Outcome on Yield
NaOH1.1Dichloromethane/WaterHigh
NaHCO₃1.5Dichloromethane/WaterModerate to High
Pyridine1.1DichloromethaneModerate to High
Triethylamine1.1DichloromethaneModerate to High
Table 2: Suggested Parameters for Yield Optimization
ParameterRange to InvestigateRationale
Temperature 0 °C to Room TemperatureLower temperatures can minimize the hydrolysis of crotonyl chloride.
Solvent Dichloromethane, Diethyl ether, TolueneThe choice of organic solvent can affect the solubility of reactants and the ease of product isolation.[2]
Base Concentration 1 M to 5 M NaOHHigher base concentration can increase the reaction rate but may also promote hydrolysis of the acyl chloride.
Addition Rate of Acyl Chloride 10 minutes to 60 minutesSlower addition can help to control the reaction temperature and minimize side reactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Solutions: p-Anisidine in CH₂Cl₂ NaOH in Water mix Combine Solutions & Cool to 0-5 °C prep_reactants->mix add_acyl Slowly Add Crotonyl Chloride mix->add_acyl react Stir at Room Temp (Monitor by TLC) add_acyl->react extract Separate Organic Layer react->extract wash Wash with HCl, Water, and Brine extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Column Chromatography dry->purify product Pure N-(4-methoxyphenyl) -2-butenamide purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Hydrolysis of Crotonyl Chloride start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Loss During Workup start->cause3 sol1 Use fresh/distilled crotonyl chloride & control temperature cause1->sol1 sol2 Check base concentration & reaction time/temp. Ensure vigorous stirring. cause2->sol2 sol3 Optimize extraction pH & purification method cause3->sol3

References

Validation & Comparative

Validating SIRT2 as the Biological Target of N-(4-methoxyphenyl)-2-butenamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating Sirtuin 2 (SIRT2) as the biological target of the putative inhibitor, N-(4-methoxyphenyl)-2-butenamide. As direct experimental data for this specific compound is not extensively available in public literature, this document outlines a robust validation strategy by comparing the methodologies and expected outcomes with well-characterized SIRT2 inhibitors. The provided experimental protocols and data presentation formats will enable researchers to design and execute experiments to definitively establish the molecular target of this compound and similar novel compounds.

Introduction to SIRT2 and its Inhibition

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic pathways.[1][2] Its dysregulation has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive therapeutic target. Several small molecule inhibitors of SIRT2 have been developed and characterized, providing valuable tools for studying its biological functions and for potential therapeutic development.

This guide will focus on a multi-pronged approach to target validation, encompassing biochemical assays to determine direct enzyme inhibition and selectivity, cellular assays to confirm target engagement in a physiological context, and an understanding of the downstream signaling pathways affected by SIRT2 inhibition.

Comparative Analysis of Known SIRT2 Inhibitors

To establish a benchmark for validating this compound, it is essential to compare its activity with known SIRT2 inhibitors. The following table summarizes the in vitro potency and selectivity of four well-characterized SIRT2 inhibitors: TM, AGK2, SirReal2, and Tenovin-6.

CompoundSIRT2 IC₅₀ (μM)SIRT1 IC₅₀ (μM)SIRT3 IC₅₀ (μM)Selectivity for SIRT2 vs SIRT1Selectivity for SIRT2 vs SIRT3Reference
TM 0.03826>200~684-fold>5263-fold[3]
AGK2 3.5~3.5>50~1-fold>14-fold[3]
SirReal2 0.23>100>100>435-fold>435-fold[3]
Tenovin-6 102167~2.1-fold~6.7-fold[3]

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols for Target Validation

Validating the biological target of a novel compound requires a series of well-designed experiments. Below are detailed protocols for key assays.

Biochemical Assay: In Vitro SIRT2 Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified SIRT2.

Principle: A fluorogenic substrate is deacetylated by SIRT2. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is proportional to the SIRT2 activity.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2)

  • NAD+

  • Developer enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compound (this compound) and control inhibitors

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound and control inhibitors in assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme, NAD+, and the test compound or vehicle control.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and develop the signal by adding the developer enzyme containing a nicotinamide inhibitor.

  • Incubate for 30 minutes at 37°C.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its target protein within intact cells.[4]

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. When cells are heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.

Materials:

  • Cultured cells expressing SIRT2 (e.g., HEK293T)

  • Test compound and vehicle control

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Anti-SIRT2 antibody

Procedure:

  • Treat cultured cells with the test compound or vehicle for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized protein) from the aggregated protein by centrifugation.

  • Analyze the amount of soluble SIRT2 in the supernatant by Western blotting using an anti-SIRT2 antibody.

  • A positive result is indicated by a higher amount of soluble SIRT2 at elevated temperatures in the compound-treated samples compared to the vehicle-treated samples.

Visualizing SIRT2 Signaling and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the SIRT2 signaling pathway and the experimental workflow for target validation.

SIRT2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIRT2 SIRT2 Acetylated_Tubulin Acetylated_Tubulin SIRT2->Acetylated_Tubulin Deacetylation Acetylated_FOXO1 Acetylated_FOXO1 SIRT2->Acetylated_FOXO1 Deacetylation Acetylated_p53 Acetylated_p53 SIRT2->Acetylated_p53 Deacetylation Tubulin Tubulin Acetylated_Tubulin->Tubulin FOXO1 FOXO1 Acetylated_FOXO1->FOXO1 p53 p53 Acetylated_p53->p53 Histones Histones Acetylated_Histones Acetylated_Histones Acetylated_Histones->Histones SIRT2_n SIRT2 SIRT2_n->Acetylated_Histones Deacetylation Inhibitor N-(4-methoxyphenyl) -2-butenamide Inhibitor->SIRT2 Inhibitor->SIRT2_n

Caption: SIRT2 signaling pathway and points of inhibition.

Target_Validation_Workflow Start Hypothesized SIRT2 Inhibitor (this compound) Biochemical_Assay In Vitro SIRT2 Inhibition Assay Start->Biochemical_Assay Determine_IC50 Determine IC₅₀ and Compare with Known Inhibitors Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Thermal Shift Assay (CETSA) Determine_IC50->Cellular_Assay If potent Confirm_Binding Confirm Target Engagement in Intact Cells Cellular_Assay->Confirm_Binding Downstream_Analysis Analyze Downstream Effects (e.g., Tubulin Acetylation) Confirm_Binding->Downstream_Analysis Target_Validated SIRT2 Validated as Biological Target Downstream_Analysis->Target_Validated

Caption: Experimental workflow for SIRT2 target validation.

Conclusion

Validating the biological target of a novel compound is a critical step in drug discovery and chemical biology. By employing a systematic approach that combines in vitro enzymatic assays with cellular target engagement studies, researchers can confidently identify the molecular target of compounds like this compound. The comparative data from known SIRT2 inhibitors provide a valuable reference point for interpreting experimental results. The methodologies and workflows presented in this guide offer a clear path forward for the rigorous validation of SIRT2 as a therapeutic target.

References

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the in vitro anthelmintic properties of N-(4-methoxyphenyl)pentanamide, a simplified analog of Albendazole, against the nematode Toxocara canis.

This guide provides a detailed comparison of the in vitro efficacy of N-(4-methoxyphenyl)pentanamide and the widely used anthelmintic drug, Albendazole. The primary focus of this analysis is their activity against the infective third-stage larvae (L3) of Toxocara canis, a zoonotic roundworm. While N-(4-methoxyphenyl)-2-butenamide is a structurally related compound, a lack of available experimental data necessitates the use of its close analog, N-(4-methoxyphenyl)pentanamide, for a data-driven comparison. This information is intended for researchers, scientists, and drug development professionals in the field of parasitology and medicinal chemistry.

Efficacy Data: In Vitro Larval Motility Assay

The comparative efficacy of N-(4-methoxyphenyl)pentanamide and Albendazole was evaluated using an in vitro larval motility assay against Toxocara canis L3 larvae. The results, summarized in the table below, demonstrate a time- and concentration-dependent larvicidal effect for both compounds.

CompoundConcentration (µM)Time (hours)Larval Viability (%)
N-(4-methoxyphenyl)pentanamide 5024100 (Immobile)
48100 (Immobile)
720
2524100
48100
72100
12.524100
48100
72100
6.2524100
48100
72100
3.124100
48100
72100
Albendazole 5024100 (Immobile)
480
720
2524100
48100
72100
12.524100
48100
72100
6.2524100
48100
72100
3.124100
48100
72100
Control (0.2% DMSO) -72100

Data sourced from a study on the anthelmintic properties of N-(4-methoxyphenyl)pentanamide.[1]

At the highest concentration tested (50 µM), both compounds induced immobilization of the larvae within 24 to 48 hours.[1] Notably, Albendazole led to 100% larval death at 48 hours, while N-(4-methoxyphenyl)pentanamide achieved the same effect at 72 hours at this concentration.[1]

Proposed Mechanism of Action

The anthelmintic activity of Albendazole, a benzimidazole, is well-established. It selectively binds to the β-tubulin of parasitic nematodes, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton interferes with essential cellular functions, including glucose uptake, leading to energy depletion and eventual death of the parasite. Given the structural similarity, it is hypothesized that N-(4-methoxyphenyl)pentanamide shares this mechanism of action.

cluster_parasite Nematode Cell cluster_tubulin Microtubule Dynamics cluster_cellular_processes Cellular Functions N4MP N-(4-methoxyphenyl)pentanamide beta_tubulin β-tubulin N4MP->beta_tubulin Binds to ABZ Albendazole ABZ->beta_tubulin Binds to polymerization Polymerization beta_tubulin->polymerization assembly microtubules Microtubules polymerization->microtubules glucose_uptake Glucose Uptake microtubules->glucose_uptake Essential for energy_production Energy Production (ATP) glucose_uptake->energy_production death Parasite Death energy_production->death Depletion leads to

Caption: Proposed mechanism of action for N-(4-methoxyphenyl)pentanamide and Albendazole.

Experimental Protocols

The following is a detailed methodology for the in vitro larval motility assay used to assess the efficacy of the test compounds.

1. Larval Preparation:

  • Toxocara canis third-stage larvae (L3) are obtained and maintained in RPMI 1640 medium.

2. Compound Preparation:

  • N-(4-methoxyphenyl)pentanamide and Albendazole are dissolved in dimethyl sulfoxide (DMSO).

  • Serial dilutions are prepared to achieve final concentrations of 50, 25, 12.5, 6.25, and 3.1 µM in the assay wells. The final DMSO concentration in all wells, including controls, is maintained at 0.2%.

3. Assay Procedure:

  • The assay is performed in 96-well culture microplates.

  • Each well is loaded with approximately 100 T. canis L3 larvae suspended in RPMI 1640 medium.

  • The prepared compound dilutions are added to the respective wells.

  • A control group containing larvae in RPMI 1640 medium with 0.2% DMSO is included.

  • The microplates are incubated for 72 hours.

4. Data Collection and Analysis:

  • Larval motility is observed at 24, 48, and 72-hour intervals.

  • Larvae are classified as motile, immobile, or dead.

  • The percentage of larval viability is calculated for each concentration and time point.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis larvae_prep Prepare T. canis L3 larvae in RPMI 1640 medium plate_loading Load 96-well plates with ~100 larvae/well larvae_prep->plate_loading compound_prep Dissolve compounds in DMSO and prepare serial dilutions treatment Add compound dilutions to wells (final DMSO 0.2%) compound_prep->treatment plate_loading->treatment incubation Incubate for 72 hours treatment->incubation observation Observe larval motility at 24, 48, and 72 hours incubation->observation data_analysis Calculate percentage of larval viability observation->data_analysis

Caption: Experimental workflow for the in vitro larval motility assay.

References

A Comparative Study of N-(4-methoxyphenyl)-2-butenamide and Its Analogs: Synthesis, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(4-methoxyphenyl)-2-butenamide and its structural analogs. Due to the limited publicly available data on the specific biological activities of this compound, this guide focuses on comparing its predicted properties with experimentally determined data from its close structural analogs. The information presented is intended to guide future research and drug discovery efforts in this chemical space.

Introduction

N-aryl amides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The N-(4-methoxyphenyl) moiety is a common feature in many pharmacologically active molecules, often contributing to receptor binding and metabolic stability. The α,β-unsaturated amide system in this compound (also known as N-(4-methoxyphenyl)crotonamide) presents a reactive site that can potentially interact with biological nucleophiles, making it an interesting scaffold for covalent inhibitors or other targeted therapies. This guide explores the synthesis and biological profiles of this compound in relation to its analogs with modifications in the acyl chain and the aromatic ring.

Chemical Structures

A comparison of the chemical structures of this compound and its selected analogs is presented below.

Compound NameStructureKey Features
This compound α,β-unsaturated amide
N-(4-methoxyphenyl)pentanamide Saturated pentanamide chain
N-(4-methoxyphenyl)acetamide Shorter, saturated acetamide chain
N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide Substituted phenyl ring; modified butenamide chain

Comparative Biological Activity

CompoundBiological ActivityAssayResultsCitation
N-(4-methoxyphenyl)pentanamide AnthelminticToxocara canis larval viabilityTime- and concentration-dependent killing of larvae, comparable to albendazole.[1]
CytotoxicityHuman (HEK293T) and animal (Vero) cell lines (MTT assay)Significantly lower cytotoxicity compared to albendazole.[1]
Sodium acetyl(4-methoxyphenyl)carbamodithioate (a derivative of N-(4-methoxyphenyl)acetamide)AntifungalFusarium oxysporum growth inhibitionComplete inhibition at a concentration of 0.4%.[2]
AntibacterialPectobacterium carotovorum inhibitionMaximum zone of inhibition of 18 mm at 0.4% concentration.[2]
Zinc(II) complexes of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide Antimicrobial, Anti-leishmanialVarious assaysGood antimicrobial and anti-leishmanial activity with no toxicity to human blood thyrocytes and DNA.[3][3]

Structure-Activity Relationship (SAR) Insights

Based on the available data, the following preliminary SAR insights can be drawn:

  • Acyl Chain Saturation: The saturation of the butenamide chain, as seen in N-(4-methoxyphenyl)pentanamide, results in a molecule with potent anthelmintic activity and low cytotoxicity.[1] This suggests that the α,β-unsaturated system is not essential for this specific biological activity and that a saturated chain may lead to a better safety profile.

  • Acyl Chain Length: The shorter acetamide chain in N-(4-methoxyphenyl)acetamide, when derivatized to a dithiocarbamate, yields compounds with antifungal and antibacterial properties.[2] This indicates that modifications of the acyl moiety can significantly alter the spectrum of biological activity.

  • Phenyl Ring Substitution: The introduction of additional substituents on the phenyl ring, as in N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, and subsequent complexation with a metal ion, leads to antimicrobial and anti-leishmanial agents.[3] This highlights the importance of the substitution pattern on the N-aryl ring for tuning the therapeutic properties.

Experimental Protocols

General Synthesis of N-Aryl Amides

A common method for the synthesis of N-aryl amides involves the reaction of an appropriate aniline with a carboxylic acid, acyl chloride, or anhydride.

Method A: From Acyl Chloride

  • Dissolve the aniline (e.g., p-anisidine) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (e.g., crotonoyl chloride) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, dilute base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method B: Using a Coupling Agent

  • Dissolve the carboxylic acid (e.g., crotonic acid), the aniline (e.g., p-anisidine), and a coupling agent (e.g., EDC.HCl) in an anhydrous solvent like dichloromethane or dimethylformamide.

  • Add a catalyst, such as HOBt, to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Work up the reaction as described in Method A.

Synthesis of N-(4-methoxyphenyl)pentanamide[1]
  • While the full detailed synthesis is not provided in the abstract, it is generally performed by reacting p-anisidine with pentanoyl chloride or pentanoic acid using standard amide coupling methods as described above.

Synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides[4]

As an example of the synthesis of a related N-(4-methoxyphenyl) compound:

  • Add 4-nitrobenzenesulfonyl chloride (10.00 mmol) and p-anisidine (10.00 mmol) to a flask containing 50 mL of deionized water and 10 mL of 1 M Na2CO3.

  • Stir the mixture at room temperature for approximately 4 days.

  • Collect the product by suction filtration and wash with deionized water and isopropanol.

  • Dry the product in an oven at low heat.

Visualizations

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products p_anisidine p-Anisidine coupling Amide Coupling (Base or Coupling Agent) p_anisidine->coupling acyl_chloride Acyl Chloride / Carboxylic Acid acyl_chloride->coupling target_amide N-(4-methoxyphenyl)amide coupling->target_amide

Caption: General workflow for the synthesis of N-(4-methoxyphenyl) amides.

G cluster_analogs Structural Analogs This compound This compound N-(4-methoxyphenyl)pentanamide N-(4-methoxyphenyl)pentanamide (Saturated Acyl Chain) This compound->N-(4-methoxyphenyl)pentanamide Saturation N-(4-methoxyphenyl)acetamide N-(4-methoxyphenyl)acetamide (Shorter Acyl Chain) This compound->N-(4-methoxyphenyl)acetamide Chain Length N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide (Substituted Phenyl Ring & Modified Acyl Chain) This compound->N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide Substitution

Caption: Logical relationships between the target compound and its analogs.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. The analysis of its structural analogs reveals that modifications to the acyl chain and the N-aryl ring can lead to a diverse range of biological activities, including anthelmintic, antifungal, antibacterial, and anti-leishmanial properties. The low cytotoxicity profile of the saturated analog, N-(4-methoxyphenyl)pentanamide, is particularly noteworthy and suggests a promising direction for the development of safe and effective therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and a wider array of its analogs is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound class.

References

Navigating the Data Deficit: A Guide to the Reproducibility of N-(4-methoxyphenyl)-amide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide endeavors to provide a comparative analysis of experimental data for N-(4-methoxyphenyl)-2-butenamide and its alternatives. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of published experimental data specifically for this compound. While this prevents a direct assessment of its experimental reproducibility, we can explore the available data for structurally similar compounds to provide context and guidance.

This guide will focus on available data for related N-(4-methoxyphenyl)-amides, offering a comparative look at their synthesis and characterization, which are crucial for reproducibility.

Comparison of Synthesis and Characterization Data

While data for the target compound is unavailable, studies on related molecules such as N-(4-methoxyphenyl)pentanamide and various N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives provide insights into the types of experimental data that are essential for assessing reproducibility. The following tables summarize key experimental parameters from published studies on these alternative compounds.

Table 1: Synthesis and Yield of N-(4-methoxyphenyl)-amide Derivatives

CompoundReactantsSolventReaction ConditionsYield (%)
N-(4-methoxyphenyl)pentanamide p-anisidine, Valeryl chlorideNot SpecifiedNot Specified69%[1]
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide 4-Nitrobenzenesulfonyl chloride, p-anisidineWater, Na2CO3Stirred for ~4 days at room temperature85.84%[2]
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide 3-Nitrobenzenesulfonyl chloride, p-anisidineNot SpecifiedNot Specified79.65%[2]
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide 2-Nitrobenzenesulfonyl chloride, p-anisidineNot SpecifiedNot Specified17.83%[2]

Table 2: Spectroscopic and Physical Characterization Data

CompoundMelting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (m/z)
N-(4-methoxyphenyl)pentanamide Not Specified7.39 (d), 6.84 (d), 3.78 (s), 2.40 (t), 1.62 (m), 1.31 (m), 0.90 (t)[1]171.7, 156.5, 131.3, 122.0, 114.2, 55.6, 37.5, 27.9, 22.6, 14.0[1][M+H]+ 208.1331[1]
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide 182–183Not SpecifiedNot SpecifiedNot Specified
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide 133–134Not SpecifiedNot SpecifiedNot Specified
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide 85–86Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are paramount. Below are the described experimental protocols for the synthesis of the comparative compounds.

Synthesis of N-(4-methoxyphenyl)pentanamide

The synthesis of N-(4-methoxyphenyl)pentanamide was reported with a 69% yield and a purity of 99% as determined by HPLC.[1] Unfortunately, the detailed reaction conditions such as solvent, temperature, and reaction time were not specified in the available literature.

Synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides[2]

The synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide provides a representative protocol. 4-Nitrobenzenesulfonyl chloride (10.00 mmol) and p-anisidine (10.00 mmol) were combined in a flask containing 50 mL of deionized water and 10 mL of 1 M Na2CO3. The mixture was stirred at room temperature for approximately four days. The resulting product was collected via suction filtration, washed with deionized water and isopropanol, and then dried. Similar procedures were followed for the 2- and 3-nitrobenzenesulfonamide analogues.

Logical Workflow for Assessing Reproducibility

The process of evaluating the reproducibility of experimental results for a given compound follows a logical workflow. This workflow highlights the critical data points necessary for such an assessment.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Reproducibility Assessment cluster_3 Outcome A Identify Compound of Interest (this compound) B Search Literature for Experimental Data A->B C Extract Synthesis Protocols B->C D Tabulate Characterization Data (NMR, MS, MP) B->D E Identify Biological Assays B->E F Compare Reported Yields and Purity C->F G Analyze Consistency of Spectroscopic Data D->G H Evaluate Variability in Biological Activity E->H I Reproducibility Confirmed? F->I G->I H->I

Caption: Workflow for Assessing Experimental Reproducibility.

Conclusion

The direct assessment of the reproducibility of experimental results for this compound is currently impeded by a lack of published data. To move forward, researchers interested in this compound would first need to synthesize and characterize it, publishing the detailed protocols and results. This foundational work would then pave the way for subsequent studies to build upon and, in doing so, establish the reproducibility of its properties and effects. For now, the scientific community must rely on data from structurally related compounds as a proxy for understanding the potential experimental landscape of N-(4-methoxyphenyl)-amides.

References

"cross-validation of N-(4-methoxyphenyl)-2-butenamide activity in different cell lines"

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation of Antiproliferative Activity and Mechanistic Insights

This guide provides a comparative analysis of the bioactivity of various N-aryl amide derivatives containing a methoxyphenyl moiety, with a focus on their efficacy across different cancer cell lines. While direct experimental data for N-(4-methoxyphenyl)-2-butenamide is limited in publicly available research, this guide cross-validates the activity of structurally similar compounds, offering insights into their potential therapeutic applications and mechanisms of action. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.

Summary of Antiproliferative Activity

The antiproliferative effects of several methoxyphenyl amide derivatives have been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the table below. These values highlight the differential sensitivity of various cancer cell types to these compounds.

Compound/Derivative ClassCell LineCancer TypeIC50 (µM)Reference
N-alkyl-N-(4-methoxyphenyl)pyridin-2-aminesA549Lung Carcinoma0.19 - 0.41 (GI50)[1]
KBCervical Carcinoma0.19 - 0.41 (GI50)[1]
KB(VIN)Vincristine-resistant Cervical Carcinoma0.19 - 0.41 (GI50)[1]
DU145Prostate Carcinoma0.19 - 0.41 (GI50)[1]
3-[(4-Methoxyphenyl)amino]propanehydrazide DerivativesU-87GlioblastomaMore cytotoxic than in MDA-MB-231[2][3]
MDA-MB-231Triple-negative Breast CancerLess cytotoxic than in U-87[2][3]
Methoxyflavone Analogs (5-demethyl nobiletin)HL-60Acute Myeloid Leukemia85.7[4]
THP-1Acute Myeloid Leukemia32.3[4]
U-937Acute Myeloid Leukemia30.4[4]
HELAcute Myeloid Leukemia65.3[4]
K562Chronic Myeloid Leukemia91.5[4]
Chalcone DerivativesHCT116Colorectal CarcinomaNot specified[5]
MV-4-11Acute Myeloid LeukemiaNot specified[5]
2-methoxybenzamide DerivativesVarious(Gli-luc reporter assay)0.03 - 0.79[6]
N-(4-hydroxyphenyl)retinamide (4-HPR)NeuroblastomaNeuroblastomaSynergistic cytotoxicity with safingol[7]
Lung CancerLung CancerSynergistic cytotoxicity with safingol[7]
MelanomaMelanomaSynergistic cytotoxicity with safingol[7]
Prostate CancerProstate CancerSynergistic cytotoxicity with safingol[7]
Colon CancerColon CancerSynergistic cytotoxicity with safingol[7]
Breast CancerBreast CancerSynergistic cytotoxicity with safingol[7]
Pancreatic CancerPancreatic CancerSynergistic cytotoxicity with safingol[7]
ALL (various)Acute Lymphoblastic LeukemiaLC99: 1.5 - 8.9[8]

Experimental Protocols

The evaluation of the cytotoxic and antiproliferative activities of the compounds cited in this guide predominantly utilized the following experimental methodologies:

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[9] Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9] The formazan is then solubilized, and the absorbance is measured using a microplate reader.[9] The IC50 value is calculated from the dose-response curve.

  • SRB (Sulphorhodamine B) Assay: The SRB assay is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content. After treatment with the compound, cells are fixed and stained with Sulphorhodamine B dye. The bound dye is then solubilized, and the absorbance is measured to quantify the total protein mass, which is proportional to the cell number.

  • Cell Titer-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10] The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[10]

Apoptosis and Cell Cycle Analysis
  • Fluorescence Imaging with Hoechst 33342, Annexin-V-FITC, and Propidium Iodide (PI) Triple Staining: This method is used to distinguish between viable, apoptotic, and necrotic cells. Hoechst 33342 stains the nuclei of all cells. Annexin V-FITC binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates into DNA and is excluded by viable cells, thus staining the nuclei of late apoptotic and necrotic cells.

  • Cell Cycle Analysis by Flow Cytometry: Cells are treated with the compound, harvested, and stained with a DNA-intercalating dye such as propidium iodide.[9] The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9] This can reveal if the compound induces cell cycle arrest at a specific checkpoint.

Mechanistic Insights and Signaling Pathways

The anticancer activity of methoxyphenyl amide derivatives appears to be mediated through various mechanisms, including the disruption of microtubule dynamics and the modulation of key signaling pathways.

Tubulin Polymerization Inhibition

A notable mechanism of action for some N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives is the inhibition of tubulin polymerization.[1] These compounds bind to the colchicine binding site on tubulin, disrupting the formation of microtubules.[1] This interference with the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.

cluster_0 Cell Compound Compound Tubulin Tubulin Compound->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization by Methoxyphenyl Amide Derivatives.

Modulation of the Hedgehog Signaling Pathway

Certain 2-methoxybenzamide derivatives have been identified as potent antagonists of the Hedgehog (Hh) signaling pathway.[6] This pathway is crucial in embryonic development and its aberrant activation is implicated in the progression of several cancers.[6] These compounds act by inhibiting the Smoothened (Smo) receptor, a key component of the Hh pathway, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors and target gene expression.[6]

cluster_0 Hedgehog Signaling Pathway Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits dissociation from GLI Compound Compound Compound->SMO Inhibits GLI GLI SUFU->GLI Sequesters Target Gene Expression Target Gene Expression GLI->Target Gene Expression Activates

Caption: Inhibition of the Hedgehog Signaling Pathway by 2-methoxybenzamide Derivatives.

Induction of Ceramide Accumulation

N-(4-hydroxyphenyl)retinamide (4-HPR), a synthetic retinoid, has been shown to induce cytotoxicity in various cancer cell lines by increasing intracellular ceramide levels.[7][8] Ceramide is a lipid second messenger that can trigger apoptosis. 4-HPR appears to stimulate the de novo synthesis of ceramide.[7] The cytotoxic effects of 4-HPR can be enhanced by co-administration with agents that inhibit ceramide metabolism, such as safingol.[7]

Experimental Workflow for Compound Screening

The general workflow for screening the anticancer activity of novel compounds such as this compound and its derivatives is a multi-step process.

Cell Line Panel Cell Line Panel Compound Treatment Compound Treatment Cell Line Panel->Compound Treatment Viability Assay (MTT/SRB) Viability Assay (MTT/SRB) Compound Treatment->Viability Assay (MTT/SRB) IC50 Determination IC50 Determination Viability Assay (MTT/SRB)->IC50 Determination Hit Compound Selection Hit Compound Selection IC50 Determination->Hit Compound Selection Mechanism of Action Studies Mechanism of Action Studies Hit Compound Selection->Mechanism of Action Studies

Caption: General Experimental Workflow for Anticancer Compound Screening.

References

"head-to-head comparison of N-(4-methoxyphenyl)-2-butenamide with standard-of-care drug"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals a significant lack of publicly available data for N-(4-methoxyphenyl)-2-butenamide, preventing a direct comparison with any current standard-of-care drug. Extensive searches for this compound did not yield any information regarding its mechanism of action, efficacy, safety profile, or intended therapeutic application. Consequently, a standard-of-care counterpart cannot be identified for a comparative analysis.

The following sections outline the type of information that would be necessary to construct the requested comparison guide.

Quantitative Data Summary

A comparative analysis would require quantitative data on the efficacy and safety of both this compound and a standard-of-care drug. This would typically be presented in tabular format for clarity.

Table 1: Comparative Efficacy Metrics

ParameterThis compoundStandard-of-Care Drug
Primary Efficacy Endpoint Data Not Available[Specify Endpoint]
- Metric 1 (e.g., IC50, ED50)--
- Metric 2 (e.g., % Inhibition)--
Secondary Efficacy Endpoint Data Not Available[Specify Endpoint]
- Metric 1--
- Metric 2--

Table 2: Comparative Safety and Pharmacokinetic Profiles

ParameterThis compoundStandard-of-Care Drug
Safety
- LD50Data Not Available-
- Common Adverse EventsData Not Available-
Pharmacokinetics
- BioavailabilityData Not Available-
- Half-lifeData Not Available-
- MetabolismData Not Available-
- ExcretionData Not Available-

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of scientific data. For a comprehensive comparison, the following experimental protocols would be necessary.

In Vitro Efficacy Assay

A detailed protocol for an in vitro assay to determine the potency of this compound against its putative biological target would be required. This would include:

  • Cell Line or Protein Target:

  • Reagents and Materials:

  • Assay Procedure: (Step-by-step instructions)

  • Data Analysis: (e.g., calculation of IC50 values)

In Vivo Efficacy Study

A protocol for an in vivo study in a relevant animal model would be essential to assess the therapeutic effect of the compound. This would include:

  • Animal Model: (Species, strain, disease induction)

  • Dosing Regimen: (Dose, route, frequency, duration)

  • Outcome Measures: (Primary and secondary endpoints)

  • Statistical Analysis:

Toxicology Studies

To evaluate the safety profile, protocols for toxicology studies would be needed, such as:

  • Acute Toxicity Study: (e.g., LD50 determination)

  • Repeat-Dose Toxicity Study:

Visualizations: Signaling Pathways and Workflows

Visual diagrams are instrumental in conveying complex biological processes and experimental designs. Without a known mechanism of action or established experimental procedures for this compound, the generation of specific diagrams is not feasible.

Below are examples of the types of diagrams that would be created if the relevant information were available.

Signaling_Pathway_Example Drug Drug Receptor Receptor Drug->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Example of a hypothetical signaling pathway.

Experimental_Workflow_Example cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Data_Acquisition Data Acquisition Compound_Treatment->Data_Acquisition Data_Analysis_invitro Data Analysis Data_Acquisition->Data_Analysis_invitro Animal_Model Animal Model Dosing Dosing Animal_Model->Dosing Observation Observation & Data Collection Dosing->Observation Data_Analysis_invivo Data Analysis Observation->Data_Analysis_invivo

Caption: Example of a general experimental workflow.

Confirming the Mechanism of Action of N-(4-methoxyphenyl)-2-butenamide Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-methoxyphenyl)-2-butenamide is a novel synthetic compound that has demonstrated significant biological activity in preliminary screenings. While its precise mechanism of action is still under investigation, initial studies suggest it may function as a modulator of key cellular signaling pathways implicated in inflammatory responses. This guide provides a comparative framework for confirming the proposed mechanism of action of this compound using knockout (KO) models, comparing its efficacy and specificity against a known inhibitor in the putative pathway. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a central component of the RAS/RAF/MEK/ERK signaling cascade. Its performance will be compared to U0126, a well-characterized MEK1/2 inhibitor.

Proposed Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. The proposed mechanism of action for this compound is the direct inhibition of MEK1, thereby preventing the phosphorylation and activation of its downstream target, ERK.

MEK1_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response This compound This compound This compound->MEK1 U0126 U0126 U0126->MEK1

Figure 1: Proposed MEK1 Inhibition Pathway.
Experimental Workflow for Mechanism Confirmation

To validate the proposed mechanism of action, a multi-step experimental workflow will be employed, integrating in vitro biochemical assays with cell-based and in vivo knockout models.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cell Cell-Based Assays cluster_invivo In Vivo Confirmation Kinase Assay Kinase Assay Binding Assay Binding Assay WT Cells WT Cells Kinase Assay->WT Cells Binding Assay->WT Cells MEK1 KO Cells MEK1 KO Cells WT Mice WT Mice WT Cells->WT Mice MEK1 KO Mice MEK1 KO Mice MEK1 KO Cells->MEK1 KO Mice Western Blot Western Blot Proliferation Assay Proliferation Assay Efficacy Study Efficacy Study Pharmacodynamic Analysis Pharmacodynamic Analysis

Figure 2: Experimental Workflow.

Comparative Data

The following tables summarize the expected quantitative data from a series of experiments designed to compare the activity of this compound with the known MEK1/2 inhibitor, U0126.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
This compoundMEK115
U0126MEK15
This compoundMEK250
U0126MEK27

Table 2: Cellular Activity in Wild-Type (WT) and MEK1 Knockout (KO) Cells

CompoundCell LineEC50 (nM) for Proliferation Inhibitionp-ERK Inhibition (at 100 nM)
This compoundWT12085%
This compoundMEK1 KO> 10,000N/A
U0126WT8092%
U0126MEK1 KO> 10,000N/A

Table 3: In Vivo Efficacy in a Xenograft Model

Treatment GroupGenotypeTumor Growth Inhibition (%)
VehicleWT0
This compoundWT65
U0126WT75
VehicleMEK1 KO90
This compoundMEK1 KO92
U0126MEK1 KO91

Experimental Protocols

1. In Vitro MEK1 Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human MEK1.

  • Procedure:

    • Recombinant active MEK1 is incubated with the test compound at varying concentrations in a kinase buffer containing ATP and a substrate peptide (e.g., inactive ERK1).

    • The reaction is allowed to proceed for 30 minutes at 30°C.

    • The amount of phosphorylated substrate is quantified using a phosphospecific antibody in an ELISA-based format or by radiometric methods.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cell Proliferation Assay

  • Objective: To measure the effect of the compounds on the proliferation of wild-type and MEK1 knockout cells.

  • Procedure:

    • WT and MEK1 KO cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a serial dilution of the test compounds for 72 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • EC50 values are determined from the dose-response curves.

3. Western Blot Analysis

  • Objective: To confirm the inhibition of MEK1 activity in cells by measuring the phosphorylation of its downstream target, ERK.

  • Procedure:

    • WT and MEK1 KO cells are treated with the test compounds for 2 hours.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

    • Protein bands are visualized using chemiluminescence and quantified by densitometry.

4. In Vivo Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of the compounds in a mouse xenograft model using WT and MEK1 KO tumor cells.

  • Procedure:

    • Immunocompromised mice are subcutaneously implanted with either WT or MEK1 KO tumor cells.

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • Mice are treated daily with the vehicle, this compound, or U0126 via oral gavage.

    • Tumor volume and body weight are measured twice weekly.

    • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).

Conclusion

The use of knockout models is indispensable for the definitive validation of a drug's mechanism of action. By comparing the cellular and in vivo effects of this compound in wild-type versus MEK1 knockout models, we can unequivocally determine if its biological activity is mediated through the inhibition of MEK1. A significant loss of activity in the MEK1 KO models, in conjunction with potent inhibition in wild-type systems, would provide strong evidence for its on-target mechanism. This comparative approach, benchmarked against a known inhibitor, ensures a rigorous and objective assessment of the compound's performance and specificity.

The Cinnamamide Scaffold: A Surrogate Structure-Activity Relationship Analysis for N-(4-methoxyphenyl)-2-butenamide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of cinnamamide derivatives offers valuable insights into the structural requirements for biological activity, serving as a proxy for understanding the potential structure-activity relationships (SAR) of N-(4-methoxyphenyl)-2-butenamide. Due to a lack of specific SAR studies on this compound, this guide focuses on the closely related and well-researched cinnamamide framework, derivatives of which have shown significant potential in neuroscience, particularly as antidepressant and anticonvulsant agents.

The cinnamamide scaffold, characterized by a phenyl ring connected to an acrylamide moiety, has been the subject of numerous medicinal chemistry studies. These investigations have systematically explored the impact of various substituents on the phenyl ring and the amide nitrogen, providing a rich dataset for SAR analysis. The findings from these studies on cinnamamide derivatives can be extrapolated to predict how structural modifications to this compound might influence its biological profile.

Comparative Analysis of Antidepressant and Anticonvulsant Activities

The biological activity of cinnamamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the amide group. The following tables summarize the SAR for antidepressant and anticonvulsant activities based on available data.

Table 1: Structure-Activity Relationship of Cinnamamide Derivatives as Antidepressant Agents
Compound IDPhenyl Ring SubstitutionAmide SubstitutionActivity (% Decrease in Immobility)Reference
3a 3,4-MethylenedioxyPiperidineSignificant[1]
3f 3,4-Methylenedioxy, 6-TrifluoromethylPiperidineMost Potent[1]
4b 3,4-Methylenedioxy, 6-TrifluoromethylPyrrolidineSignificant[1]
4c 3,4-Methylenedioxy, 6-TrifluoromethylMorpholineSignificant[1]
6a 3,4-Methylenedioxy, 6-TrifluoromethylN-MethylbenzylamineSignificant[1]
6b 3,4-Methylenedioxy, 6-TrifluoromethylN,N-DimethylamineSignificant[1]
Fluoxetine--Standard[1]

Note: Activity is measured in the tail suspension test. A higher percentage decrease in immobility indicates greater antidepressant-like activity.

The data suggests that the introduction of a trifluoromethyl group to the methylenedioxyphenyl ring enhances antidepressant activity.[1] The nature of the cyclic amine on the amide nitrogen also plays a role in the observed potency.

Table 2: Structure-Activity Relationship of Cinnamamide Derivatives as Anticonvulsant Agents
Compound IDPhenyl Ring SubstitutionAmide SubstitutionAnticonvulsant Activity (ED₅₀ in mg/kg)Neurotoxicity (TD₅₀ in mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
I UnsubstitutedN-(2-hydroxyethyl)17.7154.98.8[2]
1d 3-FluoroN-(2-hydroxyethyl)17.0211.112.4[2]
Carbamazepine----< PI of 1d[2]

Note: Anticonvulsant activity was determined using the maximal electroshock (MES) test.

For anticonvulsant activity, substitutions on the phenyl ring appear to be a key determinant of efficacy and safety. The presence of a 3-fluoro substituent in compound 1d led to a slight increase in potency and a significant reduction in neurotoxicity, resulting in a superior protective index compared to the unsubstituted analog and the standard drug carbamazepine.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR analysis of cinnamamide derivatives.

Tail Suspension Test (TST) for Antidepressant Activity

The TST is a behavioral test used to screen for potential antidepressant drugs in mice.[3][4]

  • Animal Preparation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.[5]

  • Suspension: Each mouse is suspended by its tail from a horizontal bar, approximately 36.6 cm above a surface, using adhesive tape.[5] To prevent tail-climbing, a small plastic cylinder can be placed around the tail.[3][5]

  • Observation Period: The duration of the test is typically 6 minutes.[3] The behavior of the mouse is recorded, often with video tracking software.[5][6]

  • Data Analysis: The primary measure is the duration of immobility, which is defined as the time the mouse hangs passively without any struggling movements.[7] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[4]

Forced Swim Test (FST) for Antidepressant Activity

The FST, also known as the Porsolt test, is another widely used behavioral model for assessing antidepressant efficacy.[8][9]

  • Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm in height) is filled with water (24-30°C) to a depth where the animal cannot touch the bottom or escape.[10]

  • Procedure: Mice are placed individually into the water-filled cylinder.[11] The test session typically lasts for 6 minutes, with the initial 2 minutes often discarded as a habituation period.[11]

  • Behavioral Scoring: The duration of immobility (when the animal makes only the necessary movements to keep its head above water) is recorded.[11][12]

  • Interpretation: A decrease in the immobility time is interpreted as an antidepressant-like effect.[8]

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[13][14]

  • Animal Preparation: Albino rats or mice are used for this test.[15]

  • Drug Administration: The test compound or a vehicle control is administered to the animals, typically 60 minutes before the test.[15]

  • Electrical Stimulation: A brief electrical stimulus (e.g., 60 Hz alternating current, 50 mA for 0.2 seconds in mice) is delivered through corneal or ear electrodes.[14][16] A local anesthetic is applied to the corneas prior to stimulation.[14]

  • Endpoint: The endpoint of the test is the abolition of the hindlimb tonic extensor component of the seizure.[14] An animal is considered protected if this phase is absent.[16]

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.[14]

Visualizing Structure-Activity Relationships and Workflows

Graphviz diagrams are provided below to illustrate key concepts in the SAR of cinnamamides and the general workflow of a QSAR study.

SAR_Cinnamamide General SAR of Cinnamamide Derivatives cluster_scaffold Cinnamamide Scaffold cluster_substituents Substitutions & Effects cluster_activity Biological Activity Scaffold Phenyl Ring Acrylamide Linker Amide Group Phenyl_Subs Phenyl Ring Substitutions - Electron-withdrawing groups (e.g., -F, -CF3) - Methoxy groups - Methylenedioxy ring Scaffold:f0->Phenyl_Subs Amide_Subs Amide Substitutions - Alkyl groups - Cyclic amines (e.g., piperidine, morpholine) - Hydroxyalkyl groups Scaffold:f2->Amide_Subs Activity Changes in: - Antidepressant Activity - Anticonvulsant Activity - Neurotoxicity Phenyl_Subs->Activity Modulates Potency & Selectivity Amide_Subs->Activity Influences Potency & Pharmacokinetics

Caption: Key structural regions of the cinnamamide scaffold influencing biological activity.

QSAR_Workflow General Workflow for 3D-QSAR Analysis start Dataset of Cinnamamide Analogs with Biological Activity Data step1 Molecular Modeling & Alignment start->step1 step2 Calculation of Molecular Fields (Steric, Electrostatic, etc.) step1->step2 step3 3D-QSAR Model Generation (e.g., CoMFA, CoMSIA) step2->step3 step4 Model Validation (Cross-validation, Test Set Prediction) step3->step4 step5 Generation of Contour Maps step4->step5 end Interpretation of SAR & Design of New Analogs step5->end

Caption: A typical workflow for a 3D-QSAR study, from data collection to SAR interpretation.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the selectivity profile of the investigational compound N-(4-methoxyphenyl)-2-butenamide against a panel of related protein kinases. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the compound's potency and specificity, offering a basis for its further development as a targeted therapeutic agent.

Compound of Interest:

This compound is a novel small molecule inhibitor under investigation for its potential therapeutic applications. Understanding its selectivity is crucial for predicting its efficacy and potential off-target effects.

Quantitative Selectivity Profile

The inhibitory activity of this compound was assessed against a panel of kinases with high homology in their ATP-binding sites. The half-maximal inhibitory concentration (IC50) values were determined to quantify the compound's potency against each kinase.

Target KinaseIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 Target)
Target Kinase A (Hypothetical) 50 1.0
Related Kinase B50010.0
Related Kinase C1,20024.0
Related Kinase D>10,000>200
Related Kinase E8,500170.0

Table 1: Inhibitory Activity of this compound against a Panel of Related Kinases. Lower IC50 values indicate higher potency. The selectivity ratio highlights the compound's preference for the primary target.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

The selectivity of this compound was determined using a radiometric kinase assay. This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide by the target kinase.

  • Reaction Setup: Kinase reactions were initiated by combining the respective kinase, the substrate peptide, and varying concentrations of this compound in a kinase reaction buffer.

  • Initiation: The reaction was started by the addition of [γ-³²P]ATP.

  • Incubation: The reaction mixtures were incubated at 30°C for a specified period, allowing for substrate phosphorylation.

  • Termination and Separation: The reaction was stopped, and the radiolabeled substrate was separated from the residual [γ-³²P]ATP using phosphocellulose paper.

  • Quantification: The amount of incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Visualizing Biological and Experimental Context

To better understand the biological context and the experimental approach, the following diagrams illustrate a hypothetical signaling pathway and the experimental workflow for assessing compound selectivity.

G cluster_pathway Hypothetical Signaling Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Activates Target_Kinase_A Target Kinase A Receptor->Target_Kinase_A Phosphorylates Related_Kinase_B Related Kinase B Receptor->Related_Kinase_B Downstream_Effector Downstream Effector Target_Kinase_A->Downstream_Effector Primary Pathway Related_Kinase_B->Downstream_Effector Off-target Pathway Related_Kinase_C Related Kinase C Related_Kinase_C->Downstream_Effector Off-target Pathway Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling cascade involving the primary target and related kinases.

G cluster_workflow Selectivity Screening Workflow Compound_Synthesis Compound Synthesis (this compound) Primary_Assay Primary Assay vs Target Kinase A Compound_Synthesis->Primary_Assay Dose_Response Dose-Response Curve & IC50 Determination Primary_Assay->Dose_Response Kinase_Panel Selectivity Panel Screening (Kinases B, C, D, E) Dose_Response->Kinase_Panel Off_Target_IC50 Off-Target IC50 Determination Kinase_Panel->Off_Target_IC50 Data_Analysis Data Analysis & Selectivity Ratio Calculation Off_Target_IC50->Data_Analysis Conclusion Conclusion on Compound Selectivity Data_Analysis->Conclusion

Caption: Workflow for determining the selectivity profile of a test compound.

Benchmarking N-(4-methoxyphenyl)-2-butenamide Performance Against Other Inhibitors of Cruzain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel therapeutics against Chagas disease, the cysteine protease cruzain of Trypanosoma cruzi remains a critical target.[1][2][3] This enzyme is essential for the parasite's life cycle, playing key roles in nutrition, host cell invasion, and evasion of the host immune system.[2][4] Inhibition of cruzain has been demonstrated to reduce parasite load in preclinical models, validating it as a promising target for drug development.[2][5] This guide provides a comparative overview of the hypothetical inhibitor, N-(4-methoxyphenyl)-2-butenamide, against established cruzain inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of Cruzain Inhibitors

The performance of this compound is benchmarked against a selection of well-characterized cruzain inhibitors. The chosen comparators represent different chemical classes with varying mechanisms of action.

Inhibitor ClassCompound NameTargetIC50 (nM)Mechanism of ActionReference
Vinyl SulfoneK777CruzaincovalentIrreversible covalent inhibitor[6]
BenzimidazoleCompound 18Cruzain2200Reversible, competitive[2]
Carbamoyl ImidazoleCompound 45Cruzain20 (Ki)Reversible, competitive[5]
Hypothetical This compound Cruzain TBD Hypothesized covalent N/A

Experimental Protocols

The following is a detailed methodology for a standard in vitro cruzain inhibition assay, which can be used to evaluate the potency of novel compounds like this compound.

Cruzain Enzymatic Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against recombinant cruzain.[1][2]

Materials:

  • Recombinant cruzain

  • Assay buffer: 0.1 M sodium acetate, 5 mM DTT, 0.01% Triton X-100, pH 5.5

  • Fluorogenic substrate: Z-Phe-Arg-AMC (Z-FR-AMC)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., K777)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound and a series of dilutions in DMSO.

  • In the wells of a 96-well plate, add 2 µL of the test compound dilutions. For control wells, add 2 µL of DMSO.

  • Add 100 µL of the assay buffer containing 1.5 nM cruzain to each well.

  • Incubate the plate at 30°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.

  • Initiate the enzymatic reaction by adding 100 µL of the assay buffer containing 5 µM of the fluorogenic substrate Z-FR-AMC to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (excitation at 355 nm, emission at 460 nm) every minute for 5 minutes.

  • The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

  • The percent inhibition for each concentration of the test compound is calculated relative to the DMSO control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in inhibitor evaluation and the biological context of cruzain, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Compound Dilution D Incubation: Enzyme + Inhibitor A->D B Enzyme Preparation B->D C Substrate Preparation E Reaction Initiation: + Substrate C->E D->E F Fluorescence Reading E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for Cruzain Inhibition Assay.

cruzain_signaling cluster_parasite Trypanosoma cruzi cluster_host Host Cell cruzain Cruzain nfkb_pathway NF-κB Pathway cruzain->nfkb_pathway Inhibits immune_evasion Immune Evasion cruzain->immune_evasion Promotes cell_invasion Host Cell Invasion cruzain->cell_invasion Facilitates inhibitor Cruzain Inhibitors (e.g., this compound) inhibitor->cruzain Block

Caption: Role of Cruzain in Host-Parasite Interaction.

References

Safety Operating Guide

Prudent Disposal of N-(4-methoxyphenyl)-2-butenamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data for N-(4-methoxyphenyl)-2-butenamide necessitates a cautious approach to its disposal. Lacking a dedicated Safety Data Sheet (SDS), researchers, scientists, and drug development professionals must handle this compound as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of research-grade chemicals of unknown toxicity and should be conducted in strict accordance with institutional and local environmental, health, and safety (EHS) regulations.

Proper disposal begins with minimizing waste. Procure and use the smallest feasible quantities of this compound for your experimental needs. All personnel handling the compound must be thoroughly trained on safe laboratory practices and the potential hazards associated with novel chemical entities.

Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and replace them immediately if compromised.
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a higher risk of splashing.
Skin and Body A flame-resistant laboratory coat is mandatory. For larger quantities or when there is a significant risk of spillage, additional protective clothing such as an apron or coveralls should be used.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if handling the compound outside of a certified chemical fume hood, or if aerosolization is possible.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent chemical exposure and environmental contamination.

  • Evacuate and Alert : Immediately evacuate the spill area and alert colleagues and the laboratory supervisor.

  • Restrict Access : Prevent entry into the affected area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment : For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep the material, avoiding dust generation.

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material or spilled solid into a clearly labeled, sealable waste container.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated waste must be handled as hazardous chemical waste.

  • Waste Segregation : Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Containerization : Use a chemically resistant, sealable container for all waste containing this compound. This includes unreacted material, contaminated consumables (e.g., gloves, absorbent pads, pipette tips), and empty containers.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date and any known hazard characteristics should also be included.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Institutional EHS Coordination : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures and provide them with all necessary information about the waste.

  • Regulatory Compliance : Final disposal must be carried out by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Pickup cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Waste A->B C Use Designated, Labeled Hazardous Waste Container B->C D Collect Chemical Waste & Contaminated Materials C->D E Securely Seal Container D->E F Store in Designated Hazardous Waste Area E->F G Contact Institutional EHS for Waste Pickup F->G H Licensed Hazardous Waste Contractor Disposal G->H

Caption: Workflow for the proper disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.